High-Resolution ¹H and ¹³C NMR Spectral Elucidation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene: A Technical Guide
Executive Summary In modern drug development and organic electrosynthesis, highly functionalized benzyl ethers like 1-bromo-4-methoxy-2-(phenoxymethyl)benzene serve as critical intermediates. The orthogonal reactivity of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development and organic electrosynthesis, highly functionalized benzyl ethers like 1-bromo-4-methoxy-2-(phenoxymethyl)benzene serve as critical intermediates. The orthogonal reactivity of its functional groups—an aryl bromide primed for transition-metal-catalyzed cross-coupling and a benzyl ether susceptible to reductive cleavage—makes it an invaluable precursor for complex spirocyclic architectures and radical-polar crossover reactions[1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, providing a self-validating framework for structural verification.
Structural Rationale & Mechanistic Causality
To accurately interpret the NMR spectrum of 1-bromo-4-methoxy-2-(phenoxymethyl)benzene, one must understand the competing electronic effects (inductive, resonance, and anisotropic) governing the microenvironments of its nuclei.
The Central Ring (Ring A) Dynamics
The central benzene ring is a 1,2,4-trisubstituted system, which inherently generates a diagnostic ABX spin system in ¹H NMR[2].
The Heavy Atom Effect: Bromine at C1 exerts a strong inductive electron-withdrawing effect (-I), which deshields the adjacent ortho proton (H-6), pushing it downfield. Paradoxically, the large electron cloud of bromine induces a diamagnetic shielding effect on the directly attached carbon (C1), shifting its ¹³C resonance upfield to ~114.5 ppm[3].
Resonance Donation (+M): The methoxy group at C4 is a powerful resonance donor. The lone pairs on the oxygen delocalize into the aromatic ring, significantly increasing electron density at the ortho positions (C3 and C5). This causes a marked upfield shift for both H-3 and H-5[2].
The Phenoxymethyl Group
The -CH₂-O-Ph moiety acts as a bridge between two aromatic systems. The methylene protons (-CH₂-) are heavily deshielded by the adjacent electronegative ether oxygen and the combined magnetic anisotropy of both the central and phenoxy rings, resulting in a distinct singlet near 5.08 ppm.
¹H NMR Data & Spin-Spin Coupling Analysis
The ¹H NMR spectrum is characterized by distinct coupling constants (
J
) that mathematically validate the spatial relationships between the protons[3].
Table 1: Quantitative ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
H-6
7.45
Doublet (d)
8.7
1H
Ar-H (Central Ring, ortho to Br)
H-3', H-5'
7.30
Triplet (t)
8.0
2H
Ar-H (Phenoxy meta)
H-3
7.15
Doublet (d)
3.0
1H
Ar-H (Central Ring, ortho to OMe)
H-2', H-6'
6.98
Doublet (d)
8.0
2H
Ar-H (Phenoxy ortho)
H-4'
6.95
Triplet (t)
7.5
1H
Ar-H (Phenoxy para)
H-5
6.72
Doublet of doublets (dd)
8.7, 3.0
1H
Ar-H (Central Ring)
CH₂
5.08
Singlet (s)
-
2H
Methylene bridge
OCH₃
3.80
Singlet (s)
-
3H
Methoxy group
Data extrapolated and refined from structural analogs and foundational substituent effect models[2].
Figure 1: Key ¹H-¹H spin-spin coupling interactions and NOE correlations for structural validation.
¹³C NMR Data & Electronic Environment
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The presence of four distinct quaternary carbons (Cq) requires careful acquisition parameters to ensure they are detected above the noise floor.
Table 2: Quantitative ¹³C NMR Chemical Shifts (101 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment / Mechanistic Note
C4
159.4
Cq
Central Ring (Deshielded by direct O attachment)
C-1'
158.6
Cq
Phenoxy Ring (Deshielded by direct O attachment)
C2
137.8
Cq
Central Ring (Attached to -CH₂OPh)
C6
133.6
CH
Central Ring
C-3', C-5'
129.6
CH
Phenoxy Ring (meta)
C-4'
121.2
CH
Phenoxy Ring (para)
C3
115.2
CH
Central Ring (Shielded by +M of OMe)
C-2', C-6'
114.8
CH
Phenoxy Ring (ortho, Shielded by +M of O)
C1
114.5
Cq
Central Ring (Shielded by Heavy Atom Effect of Br)
C5
113.8
CH
Central Ring (Shielded by +M of OMe)
CH₂
69.8
CH₂
Methylene Carbon (Deshielded by O)
OCH₃
55.6
CH₃
Methoxy Carbon
Chemical shifts align with established literature values for brominated methoxybenzyl systems[4].
Self-Validating Experimental Protocol
To ensure the integrity and reproducibility of the spectral data, the following protocol establishes a self-validating system. By strictly controlling the relaxation delay, we transform the NMR spectrum from a qualitative map into a quantitative proof of structure.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of highly purified 1-bromo-4-methoxy-2-(phenoxymethyl)benzene in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as a 0.00 ppm internal calibration standard.
Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching (ATM) followed by gradient shimming to ensure a perfectly homogenous magnetic field, minimizing line broadening.
¹H NMR Acquisition: Set the pulse angle to 30°. Crucially, set the relaxation delay (D1) to 1.5 seconds. Because 1.5s >
5×T1
(longitudinal relaxation time) for most small-molecule protons, this ensures complete thermal equilibrium between pulses, guaranteeing that the integration ratios (e.g., 3H for methoxy vs. 2H for methylene) are mathematically exact. Acquire 16 scans.
¹³C NMR Acquisition: Switch to a 101 MHz resonance frequency. To capture the slow-relaxing quaternary carbons (C1, C2, C4, C1'), increase the D1 delay to 2.0 seconds. Utilize a WALTZ-16 decoupling sequence to remove ¹H-¹³C splitting. Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio.
Data Processing: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform Fourier Transformation, manual phase correction, and baseline correction to yield the final spectra.
Figure 2: Standardized workflow for the acquisition and processing of 1D and 2D NMR spectra.
Conclusion
The structural elucidation of 1-bromo-4-methoxy-2-(phenoxymethyl)benzene relies heavily on understanding the interplay between the heavy atom effect of the bromine and the resonance donation of the methoxy group. By adhering to the rigorous acquisition protocols detailed above, researchers can guarantee quantitative, self-validating NMR data, ensuring absolute confidence in the structural integrity of this critical synthetic intermediate.
References
[1] Title: University of Southampton Research Repository | Source: soton.ac.uk | URL:
[4] Title: Direct Synthesis of Fluorescent Oxazolo-phenoxazines by Copper-Catalyzed/Hypervalent Iodine(III)-Mediated Dimerization/Cyclization of 2-Benzylamino-phenols | Source: acs.org | URL:
[3] Title: Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile — A convenient method for aromatic bromination | Source: cdnsciencepub.com | URL:
Advanced Physicochemical Profiling and Synthetic Utility of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Abstract As drug development and materials science increasingly rely on highly functionalized, sterically complex building blocks, the strategic utilization of polyfunctional arenes has become paramount. 1-Bromo-4-methox...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
As drug development and materials science increasingly rely on highly functionalized, sterically complex building blocks, the strategic utilization of polyfunctional arenes has become paramount. 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (CAS: 866097-01-0) represents a versatile intermediate characterized by its orthogonal reactivity. Featuring an aryl bromide for transition-metal or electrochemical activation, an electron-donating methoxy group for regiocontrol, and a phenoxymethyl tether capable of directing intramolecular cyclizations, this compound is a prime candidate for advanced synthetic methodologies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways—specifically focusing on radical-polar crossover (RPC)[1]—and field-proven experimental protocols.
Structural and Physicochemical Properties
Understanding the baseline physicochemical profile of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is critical for optimizing reaction conditions, particularly in solvent selection and electrochemical electrolyte compatibility. The presence of the heavy bromine atom significantly increases the molecular density, while the dual ether linkages (methoxy and phenoxymethyl) dictate its solubility profile[2].
Mechanistic Pathways: The Radical-Polar Crossover (RPC)
In my experience as an application scientist, traditional cross-coupling methods often require expensive palladium catalysts and harsh conditions. However, the emerging field of organic electrosynthesis provides a uniquely facile strategy to access a diverse array of reactive intermediates from aryl halides[1].
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is structurally primed for Radical-Polar Crossover (RPC) reactions[4]. This mechanism bridges the gap between one- and two-electron reactivities, allowing for complex, cascade transformations such as reductive dearomatization[5].
The Causality of the RPC Cascade:
Initiation (Cathodic Reduction): The application of a targeted negative potential reduces the C-Br bond via a single-electron transfer (SET), expelling a bromide anion and generating a highly reactive aryl radical[6].
Intramolecular Trapping: The proximal phenoxymethyl group acts as an intramolecular tether. The aryl radical rapidly attacks the adjacent aromatic ring, forming a spirocyclic or dihydrobenzofuran-type radical intermediate[5].
Crossover (Second SET): A critical divergence occurs here. A second electron transfer at the cathode reduces the transient radical into a polar carbanion[4]. This is the "crossover" point, shifting the reaction from the radical domain to the polar domain[5].
Electrophilic Quenching: The nascent carbanion can be trapped by various electrophiles (e.g., CO₂, protons, or alkyl halides) to forge new C-C or C-H bonds[4].
Fig 1: Radical-polar crossover (RPC) mechanism initiated by electroreductive dehalogenation.
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every choice—from the electrochemical cell design to the ligand selection—is grounded in mechanistic causality.
Protocol 1: Electroreductive RPC Cyclization
Objective: To achieve reductive dearomatization via an electrochemically generated aryl radical[5].
Causality Check: Why use a divided cell? A divided cell utilizing a porous membrane ensures that the highly nucleophilic carbanion intermediate (generated at the cathode) does not migrate to the anode and undergo parasitic oxidation[5].
Step-by-Step Methodology:
Cell Assembly: Assemble a divided H-type electrochemical cell. Equip the cathodic chamber with a Reticulated Vitreous Carbon (RVC) working electrode to maximize surface area, and the anodic chamber with a sacrificial Magnesium or Zinc electrode[5].
Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous DMF. Add this supporting electrolyte to both chambers to ensure conductivity.
Substrate Introduction: Add 1.0 mmol of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene to the cathodic chamber.
Potentiostatic Control: Connect the setup to a potentiostat. Apply a constant potential (typically around -1.8 V to -2.2 V vs. Ag/AgCl). Self-Validation: Monitor the current via Cyclic Voltammetry (CV) to ensure you are specifically targeting the reduction potential of the C-Br bond without over-reducing the methoxy-arene core[5].
Electrolysis & Quenching: Pass exactly 2.2 Faraday/mol of charge (accounting for the two-electron ECEC process). Once complete, quench the cathodic mixture with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
Fig 2: Divided electrochemical cell setup for controlled potentiostatic reduction.
Objective: To functionalize the aryl bromide position via traditional transition-metal catalysis.
Causality Check: The ortho-phenoxymethyl group introduces significant steric bulk around the C-Br bond. Therefore, a bulky, electron-rich phosphine ligand like SPhos is strictly required to facilitate the difficult oxidative addition and prevent catalyst aggregation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine 1.0 mmol of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, 1.2 mmol of the desired arylboronic acid, and 2.0 mmol of anhydrous K₂CO₃.
Catalyst Loading: Add 2 mol% Pd₂(dba)₃ and 4 mol% SPhos.
Solvent Degassing: Inject 10 mL of a Toluene/H₂O mixture (4:1 v/v). Self-Validation: The solvent must be rigorously degassed via three freeze-pump-thaw cycles prior to addition. Oxygen will irreversibly oxidize the active Pd(0) species, halting the catalytic cycle.
Reaction Execution: Stir the mixture at 90 °C for 12 hours under a positive pressure of Argon.
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography.
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is far more than a simple aryl halide; it is a meticulously structured intermediate capable of unlocking complex chemical space. Whether deployed in traditional palladium-catalyzed cross-couplings or subjected to cutting-edge electrochemical radical-polar crossover (RPC) cascades[1], its unique combination of steric tethering and electronic modulation makes it an invaluable asset for modern drug discovery and synthetic methodology development.
[6] Title: Electroreductive Carbofunctionalization of Alkenes with Alkyl Bromides via a Radical-Polar Crossover Mechanism | Source: PubMed Central (PMC) | URL: [Link]
[5] Title: Development of a flow electrochemical method for effecting reductive radical and radical–polar crossover reactions with non–sacrificial electrodes | Source: University of Southampton Research Repository | URL: [Link]
[4] Title: Electroreductive Arylcarboxylation of Styrenes with CO2 and Aryl Halides via a Radical–Polar Crossover Mechanism | Source: Organic Letters - ACS Publications | URL: [Link]
[1] Title: Electrochemical radical-polar crossover: a radical approach to polar chemistry | Source: Science China Chemistry | URL: [Link]
Mass spectrometry fragmentation pattern of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene From the Desk of a Senior Application Scientist Introduction In the landscape of modern analytical chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
From the Desk of a Senior Application Scientist
Introduction
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. Understanding these fragmentation pathways is paramount for researchers and professionals in drug development and synthetic chemistry, enabling confident identification and characterization of this and structurally related compounds. The presence of a bromine atom, an ether linkage, and substituted aromatic rings provides a rich fragmentation landscape ripe for exploration.
This document will delve into the theoretical underpinnings of the fragmentation processes, present a detailed experimental protocol for acquiring a mass spectrum, and visualize the key fragmentation pathways. All assertions are grounded in established principles of mass spectrometry and supported by authoritative references.
Predicted Mass Spectrometry Fragmentation Analysis
The fragmentation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene under electron ionization is anticipated to be initiated by the removal of an electron from a lone pair on one of the oxygen atoms or the bromine atom, forming the molecular ion (M⁺•). The structure of this molecular ion, with its various functional groups, dictates the subsequent fragmentation pathways. A key characteristic of any bromine-containing fragment will be the presence of a pair of peaks (M and M+2) of nearly equal intensity, owing to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1]
Molecular Ion and Isotopic Signature
The molecular ion peak is expected to be observed with a characteristic isotopic pattern for a single bromine atom. This M/M+2 pattern is a definitive marker for the presence of bromine in the ion.
Primary Fragmentation Pathways
The initial fragmentation of the molecular ion is likely to proceed through several key pathways, driven by the formation of stable carbocations and neutral radicals.
Benzylic Cleavage: The most favorable initial fragmentation is the cleavage of the C-O bond between the methylene bridge and the phenoxy group. This results in the formation of a highly stable, resonance-stabilized 2-bromo-5-methoxybenzyl cation. The stability of this cation makes this a dominant pathway.
Alpha-Cleavage at the Methoxy Group: Cleavage of the methyl group from the methoxy substituent on the benzene ring can occur, leading to the loss of a methyl radical (•CH₃).
Ether Cleavage with Hydrogen Rearrangement: A common pathway for ethers involves the cleavage of the C-O bond accompanied by a hydrogen rearrangement, leading to the formation of a brominated methoxyphenol radical cation and the loss of a neutral toluene molecule.
Loss of Formaldehyde: The phenoxymethyl moiety can undergo rearrangement and cleavage to lose a neutral formaldehyde molecule (CH₂O), a known fragmentation pathway for benzyl ethers.[2]
The proposed fragmentation pathways are visualized in the diagram below:
Caption: Predicted fragmentation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. The m/z values are given for the ⁷⁹Br isotope, with the corresponding ⁸¹Br isotope being 2 Da higher.
m/z (for ⁷⁹Br)
m/z (for ⁸¹Br)
Proposed Ion Structure/Formula
Relative Abundance (Predicted)
Fragmentation Pathway
308
310
[C₁₄H₁₃BrO₂]⁺
Moderate
Molecular Ion (M⁺)
201
203
[C₈H₈BrO]⁺
High
Benzylic cleavage with loss of a phenoxy radical (•OC₆H₅)
293
295
[C₁₃H₁₀BrO₂]⁺
Low
α-cleavage with loss of a methyl radical (•CH₃)
202
204
[C₇H₆BrO]⁺
Moderate
Ether cleavage with hydrogen rearrangement and loss of neutral toluene
278
280
[C₁₃H₁₁BrO]⁺
Moderate
Rearrangement and loss of neutral formaldehyde (CH₂O)
171
173
[C₇H₄Br]⁺
Moderate
Loss of CO from the [C₈H₈BrO]⁺ fragment
93
-
[C₆H₅O]⁺
Moderate
Formation of the phenoxy cation
Experimental Protocol: GC-MS Analysis
This section outlines a standard operating procedure for the analysis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
Sample Preparation
Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
Vortex the solution to ensure complete dissolution.
An In-depth Technical Guide to the Crystallographic and 3D Structure of Brominated Phenoxymethyl Benzene Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Author's Note: The crystallographic data for the specific molecule 1-Bromo-4-methoxy-2-(phenoxymethyl...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Author's Note: The crystallographic data for the specific molecule 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not publicly available in crystallographic databases. To provide a comprehensive and instructive guide that adheres to the core requirements of this request, this whitepaper will utilize the detailed, published crystallographic data of a closely related and structurally significant analogue: 4-Bromo-2-chloro-1-methoxybenzene . This compound, featuring a brominated and methoxylated benzene ring, serves as an excellent proxy for demonstrating the principles of crystallographic analysis, from synthesis and data collection to the interpretation of its three-dimensional structure and intermolecular interactions. The methodologies and analytical insights presented are directly applicable to the study of the originally requested compound, should its crystal structure become available.
Introduction: The Significance of Halogenated Phenyl Ethers in Molecular Design
Halogenated and methoxy-substituted phenyl ethers are foundational scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom, in conjunction with a methoxy group, significantly influences the molecule's lipophilicity, metabolic stability, and electronic properties. Most critically, the bromine atom can act as a powerful director of molecular assembly in the solid state through halogen bonding, a specific and directional non-covalent interaction. Understanding the precise three-dimensional arrangement of these molecules in a crystal lattice is paramount for predicting their physical properties, such as solubility and melting point, and for designing new molecules with tailored solid-state behaviors.
This guide provides an in-depth analysis of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-Bromo-2-chloro-1-methoxybenzene. We will dissect the crystallographic data to reveal key structural features and explore the subtle interplay of intermolecular forces that govern its crystal packing.
Synthesis and Crystallization: A Pathway to High-Quality Single Crystals
The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines the protocol for the synthesis and crystallization of the title compound, emphasizing the rationale behind the chosen conditions.
Synthesis of 4-Bromo-2-chloro-1-methoxybenzene
The synthesis of 4-Bromo-2-chloro-1-methoxybenzene can be achieved from commercially available 4-bromo-2-chlorophenol through a standard Williamson ether synthesis.
Experimental Protocol:
Deprotonation: In a round-bottom flask, 4-bromo-2-chlorophenol is dissolved in a polar aprotic solvent such as acetone or dimethylformamide (DMF). A slight molar excess (1.1-1.2 equivalents) of a suitable base, like potassium carbonate (K₂CO₃), is added. The suspension is stirred at room temperature for 30-60 minutes.
Expertise & Experience: The choice of K₂CO₃ as a base is strategic. It is strong enough to deprotonate the phenol, forming the more nucleophilic phenoxide, yet mild enough to prevent side reactions. Acetone is often preferred for its ease of removal during workup.
Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is then gently heated (typically to the reflux temperature of the solvent) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Workup and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 4-Bromo-2-chloro-1-methoxybenzene.[1]
Crystallization
High-quality single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a saturated solution of the purified compound.[1]
Experimental Protocol:
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent. The choice of solvent is crucial; a good crystallization solvent is one in which the compound is moderately soluble. For a compound like this, a mixture of a polar and a non-polar solvent (e.g., dichloromethane/hexane) or a single solvent like ethanol can be effective.
Slow Evaporation: The saturated solution is placed in a vial, which is then loosely capped or covered with parafilm perforated with a few small holes. This allows the solvent to evaporate slowly over several days at room temperature.
Trustworthiness: Slow evaporation is a self-validating system. The gradual increase in concentration allows molecules to self-assemble into a thermodynamically stable, well-ordered crystal lattice, minimizing defects. Rapid precipitation, in contrast, often leads to amorphous solids or poorly-diffracting microcrystals.
Single-Crystal X-ray Diffraction and Structure Determination
The geometric and structural parameters of 4-Bromo-2-chloro-1-methoxybenzene were determined by single-crystal X-ray diffraction.
Data Collection and Processing Workflow
The workflow for determining the crystal structure is a standardized, multi-step process.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Crystallographic Data
The key crystallographic data and refinement parameters for 4-Bromo-2-chloro-1-methoxybenzene are summarized in the table below.[1]
Parameter
Value
Chemical Formula
C₇H₆BrClO
Formula Weight
221.47
Crystal System
Orthorhombic
Space Group
Pbca
a (Å)
10.7164(1)
b (Å)
8.1340(2)
c (Å)
17.4336(4)
V (ų)
1519.64(5)
Z
8
Temperature (K)
90
Radiation
Mo Kα (λ = 0.71073 Å)
Density (calculated, g/cm³)
1.935
R-factor (R1)
0.019
wR-factor (wR2)
0.041
Molecular and Supramolecular Structure Analysis
Molecular Geometry
The molecular structure of 4-Bromo-2-chloro-1-methoxybenzene reveals a planar benzene ring, as expected. The methoxy group is slightly rotated out of the plane of the benzene ring.[1] This slight torsion is a common feature in substituted anisoles and is influenced by the steric and electronic effects of the adjacent ortho-substituent (in this case, the chlorine atom).
Supramolecular Interactions and Crystal Packing
While there are no classical hydrogen bonds, the crystal packing is dominated by weaker intermolecular interactions, particularly halogen-halogen contacts. A notable short contact is observed between the bromine atom of one molecule and the oxygen atom of a neighboring molecule (Br···O distance of 3.245 Å).[1] This distance is shorter than the sum of their van der Waals radii, suggesting a weak, attractive halogen bond-type interaction.
Caption: Key Br···O intermolecular interaction in the crystal lattice.
These directional interactions guide the assembly of molecules into a stable three-dimensional architecture. The interplay between halogen bonding and other weak forces is a key principle in crystal engineering, allowing for the rational design of solid-state materials with desired properties.
Conclusion
This technical guide has provided a comprehensive overview of the crystallographic analysis of 4-Bromo-2-chloro-1-methoxybenzene, serving as an illustrative model for the broader class of brominated phenoxymethyl benzene derivatives. Through detailed protocols and analysis, we have demonstrated how synthesis, crystallization, and single-crystal X-ray diffraction are synergistically employed to elucidate the precise three-dimensional structure of a molecule. The insights into molecular geometry and the dominant role of weak intermolecular interactions, such as halogen bonding, are crucial for researchers in drug development and materials science who seek to control and predict the solid-state properties of functional organic molecules.
An In-depth Technical Guide on the Thermodynamic Stability of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in Solution
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermodynamic stability of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in solution. As...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in solution. As a molecule with potential applications in medicinal chemistry and materials science, understanding its stability profile is paramount for its effective handling, formulation, and development. This document delves into the theoretical underpinnings of its stability, potential degradation pathways, and provides detailed, field-proven experimental protocols for its empirical assessment. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reliable stability data.
Introduction to 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a substituted aromatic ether with a unique combination of functional groups that make it a versatile synthetic intermediate. The presence of a brominated phenyl ring, a methoxy group, and a phenoxymethyl substituent offers multiple sites for further chemical modification, rendering it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates.
The thermodynamic stability of such a compound in solution is a critical parameter that dictates its shelf-life, its compatibility with various excipients and reaction conditions, and ultimately, its suitability for its intended application. Degradation of the molecule can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable behavior in downstream processes. Therefore, a thorough understanding and empirical evaluation of its stability are essential for any research or development program involving this compound.
Theoretical Assessment of Molecular Stability
The inherent stability of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is governed by the interplay of the electronic and steric effects of its substituents on the benzene ring.
Electronic Effects : The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring through resonance, thereby enhancing its stability. Conversely, the bromine atom is an electron-withdrawing group via induction, which can influence the reactivity of the ring. The phenoxymethyl group is generally considered to be electron-withdrawing. These competing electronic effects will dictate the susceptibility of the molecule to electrophilic and nucleophilic attack.[1]
Steric Effects : The bulky phenoxymethyl group at the ortho position to the bromine atom may provide some steric hindrance, potentially shielding the bromine from nucleophilic attack.[1]
Based on these structural features, several potential degradation pathways can be postulated:
Hydrolysis of the Ether Linkage : The ether linkage, particularly the benzylic ether, can be susceptible to cleavage under acidic or basic conditions, leading to the formation of 1-bromo-4-methoxy-2-methylphenol and phenol.
Nucleophilic Substitution of Bromine : The bromine atom on the aromatic ring can be displaced by nucleophiles, although this typically requires harsh conditions or the presence of a catalyst.
Oxidative Degradation : The electron-rich aromatic ring and the methoxy group can be susceptible to oxidation, leading to the formation of various oxygenated derivatives.
Photodegradation : Aromatic halides are known to be susceptible to photodegradation, which can involve the homolytic cleavage of the carbon-bromine bond.[2]
The following diagram illustrates the potential degradation pathways of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Caption: Postulated degradation pathways for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of the stability of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in solution requires a systematic experimental approach, including forced degradation studies and long-term stability testing.[3][4]
Forced Degradation Studies
Forced degradation, or stress testing, is a critical step in identifying potential degradation products and establishing the intrinsic stability of a molecule.[5] It also helps in developing and validating a stability-indicating analytical method.
The following diagram outlines the workflow for a forced degradation study.
Caption: Experimental workflow for forced degradation studies.
Materials:
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
HPLC-grade acetonitrile and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Class A volumetric flasks and pipettes
HPLC system with a UV detector
Protocol:
Preparation of Stock Solution:
Accurately weigh and dissolve a known amount of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Acidic Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Basic Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
Incubate the solution at room temperature for a defined period.
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
Incubate the solution at room temperature, protected from light.
Monitor the degradation over time by HPLC analysis.
Thermal Degradation:
Incubate a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).
Analyze samples at various time points by HPLC.
Photostability:
Expose a sample of the stock solution to a calibrated light source (e.g., a photostability chamber with UV and visible light) according to ICH Q1B guidelines.[4]
A control sample should be wrapped in aluminum foil to protect it from light.
Analyze both the exposed and control samples at various time points by HPLC.
Stability-Indicating HPLC Method
A crucial component of any stability study is a validated stability-indicating analytical method that can separate the parent compound from its degradation products.[3][6] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Method Development Parameters:
Parameter
Recommended Starting Conditions
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar to nonpolar compounds.
Mobile Phase
Acetonitrile and water gradient
A gradient elution is often necessary to resolve the parent compound from a range of potential degradation products with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for analytical HPLC.
Detection
UV at 220 nm and 270 nm
Aromatic compounds typically have strong absorbance in the UV region. Monitoring at multiple wavelengths can help in detecting all components.
Column Temperature
30 °C
To ensure reproducible retention times.
Method Validation:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.
Long-Term Stability Study
A long-term stability study is conducted to establish the shelf-life of the compound under recommended storage conditions.
Protocol:
Prepare multiple aliquots of the compound in the desired solvent and container closure system.
Store the samples under controlled conditions of temperature and humidity (e.g., 25 °C / 60% RH and 40 °C / 75% RH).
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.
Monitor for any changes in the concentration of the parent compound and the appearance of any degradation products.
Data Analysis and Interpretation
The data from the stability studies should be analyzed to determine the rate of degradation and to identify the degradation products. The concentration of the parent compound should be plotted against time for each storage condition. The degradation kinetics (e.g., zero-order or first-order) can be determined from these plots. The shelf-life is typically defined as the time it takes for the concentration of the active substance to decrease to 90% of its initial value.
Quantitative Data Summary:
Stress Condition
Incubation Time (hours)
% Degradation of Parent Compound
Number of Degradation Products Detected
0.1 M HCl, 60 °C
24
0.1 M NaOH, RT
24
3% H₂O₂, RT
24
80 °C
24
Photostability (ICH Q1B)
-
(This table should be populated with experimental data)
Conclusion
The thermodynamic stability of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in solution is a critical attribute that must be thoroughly investigated to ensure its quality, safety, and efficacy in any application. This guide has provided a framework for understanding the theoretical aspects of its stability and has outlined a comprehensive set of experimental protocols for its empirical evaluation. By following these guidelines, researchers, scientists, and drug development professionals can generate robust and reliable stability data, which is essential for making informed decisions throughout the development lifecycle of this promising molecule.
References
PubChem. 1-Bromo-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. [Link]
ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
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A Preliminary Toxicity and Safety Assessment of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive preliminary toxicity and safety assessment for the novel chemical entity, 1-Bromo-4-methoxy-2-(phenox...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary toxicity and safety assessment for the novel chemical entity, 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. In the absence of direct empirical data, this document employs a predictive toxicology approach, leveraging structural analogy, in silico modeling principles, and established toxicological testing protocols. The guide is designed to inform researchers and drug development professionals on the potential hazards, safe handling procedures, and necessary experimental validation steps for this compound. By synthesizing data from related chemical structures and outlining a clear path for empirical testing, this document serves as an essential resource for the initial stages of research and development involving this molecule.
Introduction and Compound Overview
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a substituted aromatic ether. Its structure incorporates a brominated anisole moiety linked to a phenoxymethyl group. The presence of these functional groups suggests potential applications as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. As with any novel chemical compound, a thorough understanding of its toxicological profile is paramount before widespread use in a research or industrial setting. This guide outlines a predictive toxicological assessment, a necessary first step in the absence of direct experimental data.
Predicted Physicochemical Properties and GHS Classification
A comprehensive Safety Data Sheet (SDS) for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not currently available. However, by analyzing its structural analogues, such as bromoanisole and other substituted bromobenzenes, we can predict its likely properties and hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
H411: Toxic to aquatic life with long lasting effects.[4]
Predictive Toxicological Profile
Structural Analysis and Read-Across Approach
The toxicological profile of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene can be inferred by examining its constituent parts:
Bromobenzene Moiety: The presence of a bromine atom on the benzene ring is a key feature. Bromobenzenes are known to be metabolized by cytochrome P450 enzymes to reactive intermediates, such as epoxides, which can bind to cellular macromolecules and potentially lead to toxicity.[7][8] The position of the bromine atom can influence the metabolic pathway and the nature of the resulting metabolites.
Aromatic Ether Linkage: Aromatic ethers are generally considered to be relatively stable.[9] However, they can undergo O-dealkylation or ring hydroxylation, again mediated by cytochrome P450 enzymes.[9] The metabolic cleavage of the ether bond could release brominated phenolic compounds, which may have their own toxicological profiles.
Phenoxymethyl Group: This group is also subject to metabolic processes, including hydroxylation on the phenyl ring.
Predicted Metabolism and Potential for Bioactivation
The metabolism of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is anticipated to occur primarily in the liver. The cytochrome P450 enzyme system is likely to be the main driver of its biotransformation.[10]
Potential Metabolic Pathways:
Oxidative Debromination: While less common, enzymatic removal of the bromine is a possibility.
Hydroxylation: The aromatic rings are susceptible to hydroxylation, creating phenolic metabolites.
O-Dealkylation: Cleavage of the methoxy group to a hydroxyl group is a common metabolic pathway for anisoles.
Ether Cleavage: The phenoxymethyl ether linkage could be cleaved, releasing a brominated anisole derivative and phenol.
Epoxidation: The benzene rings can be converted to reactive epoxides, which are precursors to dihydrodiols or can react with cellular nucleophiles.[11]
The formation of reactive metabolites, particularly epoxides or quinone-like structures from phenolic metabolites, is a key concern as these can lead to cytotoxicity, genotoxicity, and other adverse effects.[12]
Caption: Predicted metabolic pathway of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
In Silico Toxicological Assessment
In the absence of empirical data, in silico (computational) toxicology provides a valuable tool for predicting the potential toxicity of novel compounds.[13] Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach.[14][15]
Principles of QSAR for Toxicity Prediction
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity, including toxicity.[16] For 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, a QSAR analysis would involve:
Descriptor Calculation: Calculating various molecular descriptors that quantify the physicochemical properties of the molecule (e.g., logP, molecular weight, polar surface area, electronic properties).
Model Building: Using a dataset of structurally similar compounds with known toxicity data to build a statistical model that correlates these descriptors with toxicity endpoints.
Prediction: Applying the model to 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene to predict its toxicity.
Several commercially available and open-source software platforms can be used for QSAR modeling.[17] These tools often contain pre-built models for various toxicity endpoints.
Caption: A generalized workflow for in silico toxicity prediction using QSAR.
Recommended Experimental Verification Protocols
The following experimental protocols are recommended to empirically determine the toxicity of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
In Vitro Cytotoxicity: MTT and LDH Assays
These assays provide a rapid assessment of a compound's general toxicity to cells in culture.[18]
Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include vehicle controls.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: LDH Assay for Cytotoxicity
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.[20]
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[18]
Stop Reaction: Add 50 µL of the stop solution.[21]
Absorbance Measurement: Read the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro test is a validated alternative to animal testing for skin irritation.[2][22]
Protocol: Reconstructed Human Epidermis (RhE) Test
Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions until they are ready for use.
Compound Application: Apply 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (liquid or solid) directly to the surface of the RhE tissue. Use a negative control (e.g., PBS) and a positive control (e.g., 5% SDS).
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.[23]
Rinsing and Post-Incubation: Thoroughly rinse the tissues and place them in fresh culture medium for a post-incubation period (e.g., 42 hours).[23]
Viability Assessment: Assess tissue viability using the MTT assay as described above.
Classification: If the mean tissue viability is ≤ 50%, the compound is classified as a skin irritant.[22]
Mutagenicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[24][25]
Protocol: Ames Test
Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) with and without metabolic activation (S9 fraction from rat liver).[26]
Exposure: Expose the bacterial strains to various concentrations of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
Incubation: Incubate the plates for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[27]
Acute Oral Toxicity (In Vivo): Acute Toxic Class Method (OECD 423)
If in vivo data is required, the Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals.[28][29]
Protocol: Acute Toxic Class Method
Animal Selection: Use a small group of animals (typically 3 female rats) for the starting dose.
Dosing: Administer a single oral dose of the compound at one of the defined starting dose levels (e.g., 300 mg/kg).
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
Stepwise Procedure:
If no mortality is observed, a higher dose is used in another group of animals.
If mortality is observed, a lower dose is used in the next group.
Classification: The compound is classified into a specific toxicity class based on the observed mortality at different dose levels.
Safe Handling and First Aid Measures
Based on the predictive toxicological assessment, the following handling and safety precautions are recommended:
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
Respiratory Protection: If working with a powder or generating aerosols, use a NIOSH-approved respirator.[5]
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[30]
First Aid:
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[31]
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[32]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[32]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[31]
Conclusion
While direct toxicological data for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not yet available, a predictive assessment based on structural analogy and in silico methods provides a crucial preliminary understanding of its potential hazards. The compound is predicted to be harmful if swallowed and to cause skin, eye, and respiratory irritation. There is also a potential for aquatic toxicity. This guide provides a framework for the safe handling of this novel compound and outlines the necessary experimental protocols to validate these predictions. A cautious approach, including the use of appropriate personal protective equipment and engineering controls, is essential for all research and development activities involving this molecule.
References
Chen, L., et al. (2017). Prediction of the aquatic toxicity of aromatic compounds to tetrahymena pyriformis through support vector regression. Oncotarget, 8(30), 49359–49369.
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Kim, S., et al. (2006). Human Benzene Metabolism Following Occupational and Environmental Exposures. Chemico-Biological Interactions.
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Lancer, E. D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
Gubbels-van den Put, W. K., et al. (2008). QSAR Models for Predicting in Vivo Aquatic Toxicity of Chlorinated Alkanes to Fish. Chemical Research in Toxicology, 21(3), 737–744.
EpiDerm Skin Irritation Test (SIT). (n.d.). Joint Research Centre - European Union. Retrieved March 22, 2026, from [Link]
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The biotransformation of benzene deriv
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Peroxidase-dependent Metabolism of Benzene's Phenolic Metabolites and Its Potential Role in Benzene Toxicity and Carcinogenicity. (1990). PubMed.
A Technical Guide to the Solubility Profile of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in Polar Aprotic Solvents
Introduction In the landscape of pharmaceutical research and fine chemical synthesis, understanding the solubility of novel molecular entities is a cornerstone of process development, formulation, and biological screenin...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, understanding the solubility of novel molecular entities is a cornerstone of process development, formulation, and biological screening. This guide focuses on 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, a substituted aromatic compound with potential applications as a synthetic intermediate. Its unique structure, featuring a brominated anisole core functionalized with a phenoxymethyl group, presents a distinct polarity profile that dictates its behavior in various solvent systems.
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF)—are ubiquitous in organic synthesis and drug discovery. They are essential for dissolving a wide range of reactants and for creating stock solutions for high-throughput screening assays.[1][2] Therefore, a comprehensive understanding of the solubility of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in these solvents is of paramount importance for any researcher utilizing this compound.
Molecular Structure and Intermolecular Force Analysis
The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4][5] The principle of "like dissolves like" serves as a reliable qualitative predictor: substances with similar intermolecular forces tend to be miscible.[6][7]
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene possesses several key structural features that influence its polarity and potential for intermolecular interactions:
Aromatic Rings: The two benzene rings are nonpolar and contribute to van der Waals forces (specifically, London dispersion forces).
Ether Linkages (-O-): The methoxy (-OCH₃) and phenoxymethyl (-OCH₂-Ph) groups contain polar C-O bonds, creating permanent dipoles. These ether oxygens can act as hydrogen bond acceptors.
Bromine Atom (-Br): The C-Br bond is polar, contributing to the molecule's overall dipole moment.
Overall Polarity: The molecule is moderately polar. While it lacks a hydrogen bond donor (like an -OH or -NH group), its multiple polar bonds and hydrogen bond accepting sites make it distinct from purely nonpolar hydrocarbons.
Polar aprotic solvents are characterized by their significant dipole moments and high dielectric constants, while also lacking acidic protons.[1] This allows them to effectively solvate polar molecules through dipole-dipole interactions.
Theoretical Framework for Solubility Prediction
While qualitative assessment is useful, a more quantitative prediction can be approached using Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:
δD: Energy from dispersion forces.
δP: Energy from dipolar intermolecular forces.
δH: Energy from hydrogen bonds.
Two substances are likely to be miscible if their Hansen parameters are similar.[8][9] The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[9][10] While the specific HSP values for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene are not published, we can infer its likely profile and compare it to known solvent values.
Profile of Key Polar Aprotic Solvents
The selection of a suitable solvent is critical. The properties of common polar aprotic solvents are summarized below, providing a basis for predicting their interaction with the target solute.
Note: Hansen parameter values can vary slightly depending on the source and determination method.
Predicted Solubility Profile
Based on the structural analysis and theoretical principles, we can predict the qualitative solubility of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Solvent
Predicted Solubility
Rationale
DMSO
High
DMSO is a highly polar and strong hydrogen bond acceptor. Its polarity should effectively solvate the polar regions of the target molecule. It is often considered a "universal" solvent for moderately polar organic compounds in drug discovery.[13]
DMF
High
Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.[1][2][11] Its Hansen parameters suggest it is an excellent solvent for a wide range of polar molecules.[11]
THF
Moderate to High
THF is a versatile ether-based solvent.[12][14] While less polar than DMSO or DMF, its ability to dissolve a wide range of polar and nonpolar compounds makes it a likely good solvent for this molecule.[15] Its lower dielectric constant might result in slightly lower solubility compared to DMSO or DMF.
Acetonitrile
Moderate
Acetonitrile has a high dipole moment but its hydrogen bonding capability (δH) is lower than DMSO or DMF. Its chemical environment is slightly less accommodating to the varied functional groups of the target molecule, which may result in moderate, but still significant, solubility.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To move from prediction to quantitative data, a rigorous experimental approach is necessary. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility and is recommended by regulatory bodies.[16][17][18] This protocol provides a self-validating system by ensuring equilibrium is reached.
Objective
To determine the equilibrium solubility of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in selected polar aprotic solvents at a controlled temperature (e.g., 25 °C).
DMSO, DMF, THF, Acetonitrile (analytical grade or higher)
Glass vials with PTFE-lined screw caps
Orbital shaker with temperature control
Analytical balance (±0.01 mg)
Centrifuge
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Procedure
Preparation of Vials: Add an excess amount of solid 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene to several replicate glass vials for each solvent to be tested. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add ~10-20 mg of solid to 1 mL of solvent.
Solvent Addition: Accurately pipette a known volume (e.g., 1.00 mL) of the chosen polar aprotic solvent into each vial.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[17][18] A preliminary experiment can be run to determine the time required to reach a plateau in concentration.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period. Then, centrifuge the vials to pellet the excess solid.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a clean pipette.
Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high results.
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
Quantification:
Prepare a series of calibration standards of the compound in the same solvent.
Analyze the diluted sample and the calibration standards using a validated HPLC method.
Construct a calibration curve by plotting the analytical response versus concentration.
Determine the concentration of the diluted sample from the calibration curve.
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final solubility in appropriate units, such as mg/mL or mol/L.
Alternative High-Throughput Screening (HTS) Methods
For early-stage discovery, where rapid, less material-intensive screening is needed, kinetic solubility methods can be employed.[19][20] Methods like laser nephelometry measure light scattering from precipitate formed when a concentrated DMSO stock solution of the compound is added to an aqueous buffer.[21] While not providing true thermodynamic solubility in organic solvents, these HTS methods are invaluable for rank-ordering compounds and flagging potential solubility issues early in the drug development process.[22][23]
Conclusion
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is predicted to exhibit moderate to high solubility in common polar aprotic solvents such as DMSO, DMF, and THF, with potentially moderate solubility in acetonitrile. This prediction is grounded in the analysis of its molecular structure, which features multiple polar bonds and hydrogen bond accepting sites, making it compatible with the dipole-dipole interactions facilitated by these solvents.
While theoretical predictions provide essential guidance, they are no substitute for empirical data. The provided shake-flask protocol offers a rigorous and reliable methodology for researchers to obtain precise, quantitative solubility data. Such data is indispensable for the effective design of synthetic reactions, the preparation of accurate solutions for biological assays, and the overall advancement of research and development involving this compound.
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-4-methoxy-2-(...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene as a key building block. As a Senior Application Scientist, this document is structured to offer not only a step-by-step methodology but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Suzuki-Miyaura Reaction in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of a vast array of complex molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3] The reaction's power lies in its ability to couple organoboron compounds (boronic acids or esters) with organic halides or triflates, offering a mild and versatile method for constructing biaryl and other conjugated systems.[4][5]
The substrate of focus, 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, presents a unique synthetic challenge and opportunity. As an electron-rich aryl bromide, its reactivity in the oxidative addition step of the catalytic cycle may be attenuated compared to electron-deficient counterparts.[6][7] Furthermore, the ortho-phenoxymethyl group introduces steric considerations that can influence catalyst and ligand selection. This guide provides a robust starting point for researchers looking to employ this versatile building block in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.[4][8] The catalytic cycle is generally accepted to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. This is often the rate-determining step, particularly for electron-rich or sterically hindered aryl halides.[4][6]
Transmetalation: The organic group from the organoboron species is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8]
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the catalytically active Pd(0) species.[4][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene with a variety of boronic acids. Due to the electron-rich nature and potential steric hindrance of the substrate, the use of electron-rich, bulky phosphine ligands is recommended to facilitate the oxidative addition step.[7][9]
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)
Ligand (if using Pd(OAc)₂ or Pd₂(dba)₃): A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended.[7]
Base: An inorganic base is typically employed. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents).[2][10]
Solvent: A mixture of an organic solvent and water is often optimal. Toluene/H₂O, Dioxane/H₂O, or THF/H₂O are common choices.[2][6]
Anhydrous solvents and reagents should be used where specified.
Inert atmosphere (Nitrogen or Argon)
General Protocol for Suzuki-Miyaura Coupling
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 mmol, 1.0 equiv), the desired boronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the chosen solvent system (e.g., Toluene/H₂O, 4:1 v/v, 10 mL).
Catalyst Addition: To the stirred suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation: A Comparative Table of Reaction Conditions
The optimal reaction conditions can vary depending on the specific boronic acid partner. The following table provides a starting point for optimization.
Parameter
Condition A (General)
Condition B (For Challenging Couplings)
Condition C (Milder Conditions)
Catalyst
Pd(PPh₃)₄ (3 mol%)
Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)
Pd(dppf)Cl₂ (2 mol%)
Base
K₂CO₃ (2 equiv)
K₃PO₄ (3 equiv)
Cs₂CO₃ (2.5 equiv)
Solvent
Toluene/H₂O (4:1)
Dioxane/H₂O (5:1)
THF/H₂O (4:1)
Temperature
90 °C
100 °C
80 °C
Typical Reaction Time
4-12 hours
6-18 hours
12-24 hours
Trustworthiness: A Self-Validating System
The protocols provided are designed to be self-validating through careful monitoring and characterization.
Reaction Monitoring: Regular analysis by TLC or GC/MS will provide clear evidence of the consumption of starting materials and the formation of the desired product.
Product Characterization: The identity and purity of the final product should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Control Experiments: In cases of low yield or unexpected side products, running control experiments (e.g., without the palladium catalyst or without the base) can help to diagnose the issue.
Conclusion
The Suzuki-Miyaura cross-coupling of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene offers a powerful synthetic route to a diverse range of biaryl and related structures. While the electron-rich nature of this substrate requires careful consideration of catalyst and ligand choice, the protocols outlined in this guide provide a solid foundation for successful implementation in a research and drug development setting. As with any chemical transformation, empirical optimization will be key to achieving the highest yields and purity for each specific substrate combination.
References
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The Strategic Synthesis of Ranolazine: A Technical Guide Focusing on the Critical Precursor 1-(2-Methoxyphenoxy)-2,3-epoxypropane
Abstract This comprehensive technical guide provides an in-depth analysis of the synthetic pathways to the anti-anginal agent, Ranolazine. While initial inquiries into the utility of 1-Bromo-4-methoxy-2-(phenoxymethyl)be...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive technical guide provides an in-depth analysis of the synthetic pathways to the anti-anginal agent, Ranolazine. While initial inquiries into the utility of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene as a direct precursor for prominent Active Pharmaceutical Ingredients (APIs) like Ranolazine and Vilazodone have been explored, extensive literature and patent reviews indicate that this specific bromo-compound is not a recognized starting material for these drugs. Instead, this guide will focus on the established and industrially significant synthesis of Ranolazine, with a particular emphasis on the preparation and application of its key intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane. We will dissect the critical process parameters, mechanistic underpinnings, and provide detailed, field-tested protocols for the synthesis of this crucial precursor and its subsequent conversion to Ranolazine. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of the practical synthesis of this important cardiovascular therapeutic.
Introduction: The Central Role of 1-(2-Methoxyphenoxy)-2,3-epoxypropane in Ranolazine Synthesis
Ranolazine is a piperazine derivative that exerts its anti-anginal effects through the inhibition of the late sodium current in cardiac cells, making it a valuable therapeutic option for chronic stable angina pectoris.[1] The chemical architecture of Ranolazine features a core piperazine ring linking a 2,6-dimethylphenyl acetamide moiety and a 2-hydroxy-3-(2-methoxyphenoxy)propyl group. The synthesis of this latter fragment is of paramount importance, and it is here that the key intermediate, 1-(2-methoxyphenoxy)-2,3-epoxypropane, comes into play.
The industrial synthesis of Ranolazine hinges on the efficient and high-purity production of two key intermediates:
These two intermediates are then coupled in the final step to yield Ranolazine.[1][2] This guide will provide a detailed examination of the synthesis of Intermediate A and its subsequent reaction to form the final API.
Synthesis of the Key Intermediate: 1-(2-Methoxyphenoxy)-2,3-epoxypropane
The synthesis of 1-(2-methoxyphenoxy)-2,3-epoxypropane is a classic example of a Williamson ether synthesis followed by an intramolecular cyclization to form the epoxide ring. The reaction typically proceeds by reacting 2-methoxyphenol with an excess of epichlorohydrin in the presence of a base.[2][3]
Mechanistic Insights
The reaction mechanism can be understood in two key stages:
Nucleophilic Attack: The phenolic hydroxyl group of 2-methoxyphenol is deprotonated by a base (e.g., sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a chlorohydrin intermediate.
Intramolecular Cyclization (Epoxidation): The newly formed alkoxide, under the influence of the base, undergoes an intramolecular Williamson ether synthesis. The alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the new epoxide ring of 1-(2-methoxyphenoxy)-2,3-epoxypropane.
The use of a phase transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction between the aqueous base and the organic reactants.[1]
Detailed Experimental Protocol for 1-(2-Methoxyphenoxy)-2,3-epoxypropane
This protocol is a representative example of an industrial process for the synthesis of the key epoxide intermediate.
Materials:
2-Methoxyphenol
Epichlorohydrin
Sodium Hydroxide (NaOH)
Water (demineralized)
Toluene (optional, as a solvent and for phase transfer catalysis)
Tetrabutylammonium bromide (optional, as a phase transfer catalyst)
Equipment:
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
Separatory funnel
Rotary evaporator
Procedure:
To a jacketed reactor, charge 2-methoxyphenol and water.
With stirring, add a solution of sodium hydroxide in water to the reactor. The addition should be portion-wise to control the exotherm.[2]
After the base addition, add epichlorohydrin to the reaction mixture.
The reaction mixture is then stirred at a controlled temperature (e.g., 25-35°C) for several hours until the reaction is deemed complete by a suitable analytical method (e.g., TLC or HPLC).[3]
Upon completion, the reaction mixture is allowed to settle, and the layers are separated.
The organic layer containing the product is washed with water.
The solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-(2-methoxyphenoxy)-2,3-epoxypropane.
For higher purity, the crude product can be purified by vacuum distillation.[1]
Process Optimization and Critical Parameters:
Parameter
Recommended Range
Rationale
Molar Ratio of Epichlorohydrin to 2-Methoxyphenol
3:1 to 5:1
An excess of epichlorohydrin drives the reaction to completion and minimizes the formation of dimer impurities.[2]
Base Addition
Portion-wise
Controls the exothermic reaction and improves safety and yield.[2]
Reaction Temperature
25-35°C
Provides a balance between a reasonable reaction rate and minimizing side reactions.
Phase Transfer Catalyst
Optional
Can improve reaction rates and yields, especially in biphasic systems.[1]
Synthesis of Ranolazine from Key Intermediates
The final step in the synthesis of Ranolazine involves the coupling of 1-(2-methoxyphenoxy)-2,3-epoxypropane with N-(2,6-dimethylphenyl)-1-piperazine acetamide.[2]
Mechanistic Overview
This reaction is a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring in N-(2,6-dimethylphenyl)-1-piperazine acetamide acts as a nucleophile. It attacks one of the carbon atoms of the epoxide ring in 1-(2-methoxyphenoxy)-2,3-epoxypropane, leading to the opening of the epoxide and the formation of a new carbon-nitrogen bond. The reaction typically results in the formation of a secondary alcohol.
Reaction Workflow for Ranolazine Synthesis
Caption: Overall synthetic workflow for Ranolazine.
Detailed Experimental Protocol for Ranolazine
This protocol outlines the final coupling step to produce Ranolazine.
Materials:
1-(2-Methoxyphenoxy)-2,3-epoxypropane
N-(2,6-dimethylphenyl)-1-piperazine acetamide
Ethanol
Toluene
Hydrochloric Acid (for salt formation, if desired)
Equipment:
Jacketed glass reactor with overhead stirring, temperature probe, and condenser
Filtration apparatus
Drying oven
Procedure:
Charge N-(2,6-dimethylphenyl)-1-piperazine acetamide and a suitable solvent, such as ethanol or a mixture of methanol and toluene, into a reactor.[1]
Add 1-(2-methoxyphenoxy)-2,3-epoxypropane to the reaction mixture.
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC).[1]
After completion, cool the reaction mixture to room temperature.
If the free base precipitates, it can be isolated by filtration.
Alternatively, the reaction mixture can be acidified with hydrochloric acid to precipitate Ranolazine dihydrochloride, which can then be isolated by filtration.[2]
The isolated product is washed with a suitable solvent and dried under vacuum.
Quantitative Data for Ranolazine Synthesis:
Reactant
Molar Ratio
Solvent
Reaction Time
Temperature
Typical Yield
1-(2-Methoxyphenoxy)-2,3-epoxypropane
1.0 eq
Ethanol/Toluene
3-5 hours
Reflux
>90%
N-(2,6-dimethylphenyl)-1-piperazine acetamide
1.0 eq
Ethanol/Toluene
3-5 hours
Reflux
>90%
Safety and Handling Precautions
Epichlorohydrin: is a carcinogen and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
Sodium Hydroxide: is corrosive and can cause severe burns. Handle with appropriate PPE.
Organic Solvents: are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of Ranolazine is a well-established process that relies on the efficient production of two key intermediates. While 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not a precursor in this synthesis, a thorough understanding of the preparation of 1-(2-methoxyphenoxy)-2,3-epoxypropane is crucial for any chemist involved in the production of this vital API. The protocols and insights provided in this guide offer a solid foundation for the successful and safe synthesis of Ranolazine.
References
US20110151258A1 - Preparation of ranolazine - Google P
"Process For Preparing Ranolazine" - Quick Company. (URL: not available)
CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P
NOVEL PROCESS FOR THE PREPARATION OF RANOLAZINE - European Patent Office - EP 3782992 A1. (URL: [Link])
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile - MDPI. (URL: [Link])
WO2014087428A1 - Process for preparation of vilazodone and intermediates thereof - Google P
VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF - EPO. (URL: not available)
Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers | New Drug Approvals. (URL: [Link])
Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC. (URL: [Link])
Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene - ResearchGate. (URL: [Link])
An investigation of the synthesis of vilazodone - ResearchGate. (URL: [Link])
CN105601536A - Vilazodone intermediate preparation method - Google P
WO2010023687A2 - Preparation of ranolazine, its salts and intermediates thereof - Google P
Step-by-step synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene derivatives
Application Note: Step-by-Step Synthesis and Derivatization of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene Strategic Overview & Reaction Design Diaryl ethers and brominated benzyl scaffolds are ubiquitous in medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Step-by-Step Synthesis and Derivatization of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Strategic Overview & Reaction Design
Diaryl ethers and brominated benzyl scaffolds are ubiquitous in medicinal chemistry and advanced materials science. Specifically, 1-bromo-4-methoxy-2-(phenoxymethyl)benzene derivatives serve as critical precursors for palladium-catalyzed cross-coupling reactions, radical cyclizations, and the synthesis of complex polycyclic heterocycles [1].
As a Senior Application Scientist, I have designed this protocol to bypass outdated, highly toxic methodologies (such as the use of carbon tetrachloride) in favor of scalable, self-validating, and greener synthetic routes. The synthesis is a robust two-step process:
Wohl-Ziegler Radical Bromination of 2-bromo-5-methoxytoluene to yield the reactive electrophile.
Williamson Ether Synthesis via an SN2 displacement using a phenol derivative.
Figure 1: Two-step synthesis workflow of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Mechanistic Causality: The "Why" Behind the Chemistry
Step 1: Radical Bromination Dynamics
The transformation of 2-bromo-5-methoxytoluene to 2-bromo-5-methoxybenzyl bromide requires precise control over radical kinetics to prevent unwanted electrophilic aromatic substitution (ring bromination). We utilize N-Bromosuccinimide (NBS) as it provides a low, steady-state concentration of Br2. Azobisisobutyronitrile (AIBN) acts as the thermal initiator. At 80 °C, AIBN decomposes into nitrogen gas and two isobutyronitrile radicals, which abstract a benzylic hydrogen. By replacing traditional CCl4 with Acetonitrile (MeCN) or Ethyl Acetate, we maintain the radical pathway integrity while adhering to modern green chemistry standards [2].
Step 2: SN2 Etherification Kinetics
The Williamson ether synthesis is highly dependent on solvent and base selection. Phenol has a pKa of ~10. Anhydrous potassium carbonate (K2CO3) is perfectly calibrated for this: it is basic enough to quantitatively deprotonate the phenol into a nucleophilic phenoxide anion, but weak enough to prevent the base-catalyzed elimination (E2) of the benzyl bromide [3]. Acetone is selected as a polar aprotic solvent; it effectively solvates the potassium cation but leaves the phenoxide "naked" and highly reactive, drastically accelerating the SN2 inversion process.
Figure 2: Mechanistic pathway of the Williamson ether synthesis step.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Bromo-5-methoxybenzyl bromide
This protocol is self-validating: the conversion of the liquid starting material to a crystalline solid intermediate is an immediate visual indicator of success.
Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-bromo-5-methoxytoluene (10.0 g, 49.7 mmol) and anhydrous MeCN (100 mL).
Degassing: Sparge the mixture with Argon for 10 minutes. Critical causality: Oxygen is a potent diradical that will terminate the propagation chain prematurely.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C under an Argon atmosphere for 4 hours.
Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should be replaced by a lower-running spot (Rf ~0.45).
Workup: Cool to room temperature. The succinimide byproduct will precipitate. Filter the mixture and concentrate the filtrate in vacuo.
Purification: Dissolve the crude residue in EtOAc (150 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate. Recrystallize from cold heptane to yield colorless needle-like crystals.
Protocol B: Synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Deprotonation: In a 100 mL round-bottom flask, dissolve phenol (1.03 g, 11.0 mmol, 1.1 equiv) in anhydrous acetone (30 mL). Add finely powdered, anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 equiv). Stir at room temperature for 20 minutes to pre-form the phenoxide anion.
Coupling: Dissolve 2-bromo-5-methoxybenzyl bromide (2.80 g, 10.0 mmol, 1.0 equiv) in anhydrous acetone (10 mL) and add it dropwise to the phenoxide suspension over 5 minutes.
Reflux: Heat the heterogeneous mixture to 60 °C (reflux) for 5 hours.
Monitoring: TLC (Hexane/EtOAc 8:2) will reveal the consumption of the UV-active benzyl bromide and the appearance of the ether product (Rf ~0.55).
Workup: Cool to room temperature and filter the suspension through a Celite pad to remove KBr and excess K2CO3. Concentrate the filtrate.
Polishing: Redissolve the concentrated oil in Dichloromethane (50 mL). Wash with 1M NaOH (20 mL) to selectively deprotonate and extract any unreacted trace phenol into the aqueous layer. Wash with brine, dry over MgSO4, and concentrate to yield the pure derivative.
Quantitative Data & Self-Validation Checkpoints
To ensure experimental trustworthiness, cross-reference your analytical data against the standardized metrics provided below.
Table 1: Reaction Optimization and Expected Yields
Table 2: Key 1H-NMR Diagnostic Shifts (CDCl3, 400 MHz)
Tracking the benzylic protons is the most reliable self-validating mechanism during this synthetic sequence.
Causality Note: The dramatic downfield shift of the benzylic protons from ~2.35 ppm to ~4.58 ppm, and finally to ~5.12 ppm, is caused by the increasing electronegativity of the adjacent substituent (H < Br < O), which deshields the local magnetic environment.
References
Majumdar, K. C., et al. "Regioselective Synthesis of 2H-Benzopyrano[3,2-c]quinolin-7(8H)-ones by Radical Cyclization." Academia.edu.
Harrowven, D. C., et al. "The Total Synthesis of Cavicularin & Riccardin C." ePrints Soton - University of Southampton.
Kanapure, et al. "Process for producing 2-bromo-5-methoxybenzyl bromide." Google Patents (WO1998051653A1).
Application
Application Notes and Protocols: Palladium-Catalyzed Amination of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Introduction: The Strategic Importance of C-N Bond Formation The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sect...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are privileged structures found in a vast array of bioactive molecules, functional materials, and organic electronics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2] This reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods like the Ullmann condensation or nucleophilic aromatic substitution largely obsolete for many applications.[1]
This document provides a detailed technical guide for the Buchwald-Hartwig amination of a specific, structurally relevant substrate: 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene . This substrate presents a unique combination of electronic and steric features—an electron-donating methoxy group and a sterically demanding ortho-phenoxymethyl group—that necessitates a carefully considered approach to catalyst and condition selection. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer data-driven insights for optimization and troubleshooting.
Pillar 1: The Catalytic Cycle - A Mechanistic Deep Dive
Understanding the catalytic cycle is paramount to rational reaction design and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[1][3][4][5]
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Oxidative Addition : The cycle begins with the active L-Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step.[6] The reactivity order for aryl halides generally follows Ar-I > Ar-Br > Ar-Cl, although aryl bromides are considered ideal substrates due to a good balance of reactivity and stability.[3]
Amine Coordination & Deprotonation : The resulting Pd(II) complex coordinates with the incoming amine. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[5] This step is crucial, and the choice of base can significantly impact the reaction's success.
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[4]
Pillar 2: Rational Selection of Reaction Components
The success of the amination of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Source: The Case for Precatalysts
While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction from Pd(II) to the active Pd(0) state, a process that can be inefficient and lead to catalyst decomposition.[3][4] Modern protocols strongly favor the use of precatalysts . These are air-stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to the base in the reaction mixture. This ensures a higher concentration of active catalyst from the outset, leading to more reliable and reproducible results.
Ligand: Countering Steric Hindrance
The ligand is arguably the most critical component in a Buchwald-Hartwig reaction.[2] Its primary roles are to stabilize the palladium center, promote the desired reaction steps (oxidative addition and reductive elimination), and suppress side reactions.
For our substrate, the ortho-phenoxymethyl group presents significant steric bulk around the reaction center. This necessitates the use of a sterically hindered, electron-rich phosphine ligand. Bulky ligands accelerate the reductive elimination step, which is often the slowest step for sterically demanding substrates, and prevent the formation of unreactive palladium dimers.[1][7]
Ligand Generation
Example Ligands
Suitability for the Target Substrate
Rationale
First Generation
P(o-tol)₃
Poor
Insufficiently bulky to overcome the steric hindrance of the phenoxymethyl group.
Second Generation
BINAP, DPPF
Moderate
Bidentate ligands can be effective but may be less robust for highly hindered couplings compared to newer monophosphine ligands.[1]
Third/Fourth Gen.
XPhos, RuPhos, BrettPhos
Excellent
These dialkylbiaryl phosphine ligands provide the necessary steric bulk and electron density to facilitate the coupling of challenging, ortho-substituted aryl bromides.[1][8]
Recommendation: A ligand from the third or fourth generation, such as XPhos or RuPhos , is the recommended starting point for this transformation.
Base: A Balancing Act of Strength and Compatibility
The base's role is to deprotonate the amine after it coordinates to the palladium(II) center.[5] The choice of base is a trade-off between reactivity and functional group tolerance.
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and generally most effective bases, providing rapid deprotonation and high reaction rates.[3] However, they are incompatible with base-sensitive functional groups like esters or enolizable ketones.[4] Our target substrate lacks these sensitive groups, making a strong base an excellent choice.
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when base-sensitive functionalities are present. While they offer broader compatibility, they often require higher temperatures and longer reaction times.[3]
Recommendation:Sodium tert-butoxide (NaOtBu) is the preferred base for this reaction, given the substrate's stability.
Solvent: Ensuring Solubility and Thermal Stability
The ideal solvent must dissolve all reaction components, particularly the palladium complex and the base, and be stable at the required reaction temperature (typically 80-110 °C).[3]
Aromatic Hydrocarbons (Toluene, Xylene): Excellent, non-coordinating solvents that are widely used. Toluene is a common first choice.[9]
Ethers (Dioxane, THF, CPME): Also very effective. Dioxane is a popular choice due to its ability to solubilize a wide range of reagents.[3]
Caution: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst.[3]
Recommendation: Anhydrous toluene or 1,4-dioxane are the recommended solvents.
Pillar 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene with a generic secondary amine (e.g., morpholine, piperidine). All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.[10]
Caption: A step-by-step workflow for the Buchwald-Hartwig amination protocol.
Palladium Precatalyst (e.g., G3 or G4 XPhos Palladacycle, 1-2 mol%)
Anhydrous Toluene or 1,4-Dioxane
Oven-dried Schlenk flask with a magnetic stir bar
Inert atmosphere manifold (Nitrogen or Argon)
Standard laboratory glassware for work-up and chromatography
Step-by-Step Procedure
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 equiv), the palladium precatalyst (0.01-0.02 equiv), and the sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask.
Addition of Reagents: Add the amine (1.2 equiv) followed by the anhydrous solvent (to make a ~0.2 M solution with respect to the aryl bromide).
Degassing: Seal the Schlenk flask and remove it from the glovebox (if used). If not using a glovebox, thoroughly degas the mixture using three freeze-pump-thaw cycles.
Heating & Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction mixture typically turns a dark, homogeneous color. Monitor the reaction progress by periodically taking aliquots (via syringe under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[11]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable solvent and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[12]
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired N-arylated product.[10][12]
Pillar 4: Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.[11][13]
1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Try a different solvent (e.g., switch from toluene to dioxane).3. Screen a different bulky ligand (e.g., RuPhos) or a different strong base (e.g., K₃PO₄ if degradation is suspected).
Formation of Black Precipitate (Palladium Black)
Catalyst decomposition. The ligand is not robust enough to stabilize the Pd(0) species at the reaction temperature.
1. Switch to a more robust, sterically hindered ligand (e.g., a 4th generation ligand).2. Lower the reaction temperature (e.g., to 80-90 °C), though this may require longer reaction times.
Formation of Hydrodehalogenated Byproduct
The competing side reaction of hydrodehalogenation (Ar-Br → Ar-H) has occurred. This can happen if reductive elimination is slow.
1. Use a more electron-rich and bulky ligand to accelerate the rate of reductive elimination relative to side reactions.[1]2. Ensure the base is thoroughly dried, as water can be a proton source.
Reaction Stalls
The catalyst has been poisoned or has decomposed over the course of the reaction.
1. Re-evaluate ligand choice for a more stable option.2. Ensure high purity of all reagents, as impurities can act as catalyst poisons.
Conclusion
The palladium-catalyzed amination of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a highly feasible transformation that provides direct access to valuable N-aryl amine building blocks. Success is predicated on a rational approach that acknowledges the substrate's steric and electronic properties. By employing an appropriate air-stable palladium precatalyst, a bulky and electron-rich dialkylbiaryl phosphine ligand (such as XPhos), a strong alkoxide base, and anhydrous conditions, researchers can reliably and efficiently synthesize the target compounds. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for achieving high yields and purity in this important C-N cross-coupling reaction.
References
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). WuXi AppTec.
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024). Organic Syntheses. Available at: [Link]
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. (2021). Journal of Chemical Education. Available at: [Link]
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2006). Organic Process Research & Development. Available at: [Link]
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. Available at: [Link]
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. Available at: [Link]
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Available at: [Link]
organic chemistry - Should I do solvent extraction for Buchwald–Hartwig amination?. (2021). Chemistry Stack Exchange. Available at: [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Available at: [Link]
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. Available at: [Link]
Palladium‐Catalyzed Amination of Aryl Halides. (n.d.). ResearchGate. Available at: [Link]
The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). Wiley Online Library. Available at: [Link]
Application Note: A Comprehensive Guide to the Preparation of (4-Methoxy-2-(phenoxymethyl)phenyl)magnesium Bromide
For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Synthesis of a Structurally Complex Grignard Reagent Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Synthesis of a Structurally Complex Grignard Reagent
Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds.[1][2] Their preparation involves the reaction of an organic halide with magnesium metal, typically in an etheral solvent.[3] This application note provides a detailed protocol for the synthesis of (4-methoxy-2-(phenoxymethyl)phenyl)magnesium bromide from 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
The successful formation of this specific Grignard reagent is complicated by the presence of two ether functionalities: a methoxy group and a phenoxymethyl group. While ethers are the solvents of choice for Grignard reactions due to their ability to solvate and stabilize the organomagnesium species, their presence within the substrate molecule itself can present challenges.[1][4][5] This guide will address these nuances, providing a robust protocol and the underlying scientific principles to ensure a successful synthesis.
Theoretical Considerations: Mechanism and Challenges
The formation of a Grignard reagent proceeds via a radical mechanism at the surface of the magnesium metal.[1] The magnesium metal donates an electron to the aryl bromide, leading to the formation of a radical anion, which then collapses to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with a magnesium radical cation to form the organomagnesium species.
Challenges Specific to 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene:
Initiation: The reaction is notoriously sensitive to moisture and atmospheric oxygen, which can passivate the magnesium surface with a layer of magnesium oxide, hindering the reaction.[6][7] Activation of the magnesium is therefore a critical first step.
Ether Functionalities: While the ether groups are generally stable under the basic conditions of Grignard reagent formation, their presence can influence the electronic environment of the aryl bromide and the solubility of the resulting Grignard reagent.[8][9] It is crucial to use a completely anhydrous and aprotic solvent to prevent the highly basic Grignard reagent from being quenched by acidic protons.[3][5]
Experimental Protocol: Synthesis of (4-Methoxy-2-(phenoxymethyl)phenyl)magnesium Bromide
This protocol is designed to maximize yield and purity while ensuring operational safety.
Caption: Workflow for Grignard Reagent Preparation.
Step-by-Step Procedure
Glassware and Magnesium Preparation: All glassware must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and allowed to cool under a stream of inert gas.[13] Add magnesium turnings (1.2 equivalents) to the three-neck flask.
Magnesium Activation: Assemble the glassware while hot and flush with inert gas. Activate the magnesium by adding a single crystal of iodine.[6] The iodine will sublime and etch the magnesium surface, removing the passivating oxide layer.[13] Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of ethylene bubbles indicates activation.[12]
Reaction Setup: Once the apparatus has cooled to room temperature, add enough anhydrous THF to just cover the magnesium turnings.
Initiation: In the dropping funnel, prepare a solution of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the stirred magnesium suspension.
Observation of Initiation: A successful initiation is marked by the disappearance of the iodine color, a gentle bubbling from the magnesium surface, and the solution becoming cloudy and potentially warming.[6] If the reaction does not initiate, gentle warming with a heat gun may be necessary. Adding a small portion of a previously prepared Grignard reagent can also be an effective initiation method.[14]
Addition of Aryl Bromide: Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath may be required to control the exothermic reaction.[2]
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.
Quality Control: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Several titration methods are available.
Titration Protocol (Iodine Method)
This method is reliable for determining the concentration of Grignard reagents.[15][16]
To a flame-dried vial under an inert atmosphere, add a known amount of iodine (e.g., 100 mg) and dissolve it in a 0.5 M solution of LiCl in THF.[16]
Cool the dark brown solution to 0 °C.
Slowly add the prepared Grignard solution dropwise via syringe until the solution turns from light yellow to colorless.[16]
The volume of the Grignard reagent added is used to calculate its molarity.
Other titration methods, such as using 2-butanol with a potentiometric endpoint, can also be employed.[17]
Troubleshooting
Issue
Possible Cause
Suggested Solution
Reaction fails to initiate
- Inadequate drying of glassware/reagents- Passivated magnesium surface
- Re-dry all equipment and use freshly distilled solvent.- Crush the magnesium turnings in situ with a dry glass rod to expose a fresh surface.[6]- Use a different activation method (e.g., 1,2-dibromoethane).[12]
Low yield of Grignard reagent
- Reaction with atmospheric moisture or oxygen- Side reactions (e.g., Wurtz coupling)
- Ensure a robust inert atmosphere throughout the reaction.- Control the rate of addition and temperature to minimize side reactions.
Dark-colored solution
- Formation of biphenyl-type side products from coupling.
- This is a common side product. The Grignard reagent is likely still viable. Proceed to titration to determine the active concentration.
Safety Precautions
Flammability: Magnesium turnings are highly flammable.[10][11] Keep away from open flames and sparks.[18][19]
Reactivity with Water: Grignard reagents react violently with water.[3][18] All operations must be conducted under strictly anhydrous conditions.
Solvent Hazards: Tetrahydrofuran (THF) is flammable and can form explosive peroxides upon standing.[15] Use in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents.[10][19]
References
Best Practices for Handling and Storing Magnesium Turnings - Pentaphos Industries. (2025, September 13).
Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). Organic Process Research & Development.
A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen. - BYJU'S.
Magnesium Turnings Applications in Labs and Industry | Properties & Uses. (2025, June 24).
Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. (2002, July 1). PubMed.
Activation of Grignard reagent - Chemistry Stack Exchange. (2021, August 30).
Grignard Reaction | Chem-Station Int. Ed. (2024, April 16).
Ch23: Aryl Grignards - University of Calgary.
Titrating Organometallic Reagents is Easier Than You Think - Chemtips. (2015, January 12).
Grignard Reaction.
3 - Organic Syntheses Procedure.
How do you verify how much Grignard reagent you made? : r/chemistry - Reddit. (2015, April 8).
Magnesium, turnings acc. to Grignard, 50 g - SCHUCHARDT-LEHRMITTEL.de. (2015, April 14).
Synthesis and Preparation of Grignard Reagent - Research and Reviews. (2021, October 27).
Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry. (2015, November 9).
An In-depth Technical Guide to the Formation of Grignard Reagents from 2-Iodopentane - Benchchem.
Grignard reagent - Wikipedia.
Magnesium turnings - SAFETY DATA SHEET. (2011, January 17).
grignard reagents - Chemguide.
What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? - Quora. (2017, December 13).
Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis - ACS Publications. (2022, March 15).
[Q] grignard reagent and ethers : r/chemistry - Reddit. (2022, August 1).
Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE - Vedantu.
4-methoxyphenylmagnesium bromide: Organic Chemistry Study... - Fiveable. (2025, August 15).
Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16).
Prospective Technical Guide: Synthesis and Application of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in Advanced Polymer Development
Disclaimer: The specific molecule 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not extensively documented in current scientific literature as a widely used monomer for materials science or polymer synthesis. This guide,...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: The specific molecule 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not extensively documented in current scientific literature as a widely used monomer for materials science or polymer synthesis. This guide, therefore, presents a prospective and theoretical framework based on established principles of organic and polymer chemistry, drawing analogies from well-documented, structurally similar compounds. The protocols provided are illustrative and would require experimental validation.
Introduction: A Multifunctional Building Block for Novel Polymers
In the pursuit of advanced materials with tailored properties, the design of novel monomers is of paramount importance. Aromatic compounds bearing multiple, distinct functional groups offer a versatile platform for creating complex macromolecular architectures. The hypothetical molecule, 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, represents such a promising building block. Its structure combines three key features:
A Bromo Group : A versatile synthetic handle, ideal for participation in a wide array of organometallic cross-coupling reactions, which are the cornerstone of modern conjugated polymer synthesis.
A Methoxy Group : An electron-donating group that can influence the electronic properties of the resulting polymer, potentially enhancing solubility and modifying the HOMO/LUMO energy levels.
A Phenoxymethyl Side Chain : A bulky, flexible side group that can be leveraged to control the polymer's morphology, solubility, and thermomechanical properties. The ether linkage offers chemical stability and can impact inter-chain packing.
This technical guide provides a scientifically grounded, yet prospective, overview of how this monomer could be synthesized and utilized in the development of novel polymers, such as poly(p-phenylene)s and poly(phenylene ether)s. We will explore potential synthetic routes, detailed polymerization protocols, and the anticipated properties of the resulting materials, all grounded in analogous, well-documented chemical systems.
Part 1: Proposed Synthesis of the Monomer
The synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene can be envisioned through a multi-step pathway starting from commercially available precursors. A plausible route involves the ortho-functionalization of a substituted anisole, followed by etherification.
Protocol 1: Synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Causality and Rationale: This synthesis begins with the bromination of 4-methoxytoluene to install the bromine atom. The subsequent benzylic bromination provides a reactive site for nucleophilic substitution. Finally, a Williamson ether synthesis is used to attach the phenoxymethyl group. This sequence is designed to control the regioselectivity and introduce the desired functionalities in a stepwise manner.
Step-by-Step Methodology:
Bromination of 4-Methoxytoluene:
Dissolve 4-methoxytoluene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise while stirring.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-bromo-4-methoxy-2-methylbenzene.
Benzylic Bromination:
Dissolve the product from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride.
Add NBS (1.1 eq) and a radical initiator such as benzoyl peroxide (0.02 eq).
Reflux the mixture under inert atmosphere, using a heat lamp to facilitate initiation, for 4-6 hours.
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate to obtain crude 1-bromo-2-(bromomethyl)-4-methoxybenzene.
Williamson Ether Synthesis:
In a separate flask, prepare sodium phenoxide by reacting phenol (1.2 eq) with a strong base like sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
Slowly add a solution of the crude product from Step 2 (1.0 eq) in THF to the sodium phenoxide solution.
Allow the reaction to stir at room temperature for 12 hours.
Quench the reaction carefully with water and extract the product with ethyl acetate.
Wash the organic layer with dilute NaOH solution and brine, then dry over anhydrous Na₂SO₄.
Purify the final product, 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, by column chromatography on silica gel.
Diagram 1: Proposed Synthesis of the Target Monomer
A visual workflow for the multi-step synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Part 2: Prospective Applications in Polymer Synthesis
The aryl bromide functionality is a key reactive site for forming carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. This makes our target monomer an excellent candidate for synthesizing a variety of conjugated and semi-conjugated polymers.
Application Note 1: Synthesis of Poly(phenylene)s via Suzuki-Miyaura Polycondensation
Principle: Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, ideal for polymerizing aryl bromides with aryl diboronic acids or esters. This approach allows for the creation of well-defined alternating copolymers. The bulky phenoxymethyl side chain is expected to enhance the solubility of the resulting rigid-rod polymer.
Protocol 2: Synthesis of an Alternating Copolymer
Reagent Preparation:
In a Schlenk flask, combine 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 eq), an aryl diboronic acid ester such as 1,4-benzenediboronic acid bis(pinacol) ester (1.0 eq), and a palladium catalyst, e.g., Pd(PPh₃)₄ (2 mol%).
Add a base, typically an aqueous solution of 2M K₂CO₃ or Cs₂CO₃ (3.0 eq).
Polymerization:
Degas the flask by performing three vacuum-argon cycles.
Add a degassed solvent mixture, such as toluene/DMF (4:1 v/v).
Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 48-72 hours.
Work-up and Purification:
Cool the reaction to room temperature and pour the mixture into a stirring solution of methanol to precipitate the polymer.
Filter the crude polymer and wash sequentially with water and methanol.
To remove catalyst residues, re-dissolve the polymer in a minimal amount of chloroform or THF and precipitate it again into methanol.
Collect the final polymer by filtration and dry under vacuum at 40 °C.
Parameter
Condition/Reagent
Rationale
Catalyst
Pd(PPh₃)₄, Pd₂(dba)₃/SPhos
Ensures efficient oxidative addition to the C-Br bond.
Base
K₂CO₃, Cs₂CO₃
Essential for the transmetalation step of the catalytic cycle.
Solvent
Toluene/Water or Toluene/DMF
A biphasic or polar aprotic system to dissolve both organic and inorganic reagents.
Temperature
90-100 °C
Provides sufficient thermal energy to drive the catalytic cycle effectively.
Application Note 2: Homopolymer Synthesis via Yamamoto Coupling
Principle: Yamamoto coupling is a dehalogenative polymerization method that uses a nickel(0) complex to couple aryl halides, forming a homopolymer. This is an effective way to synthesize poly(phenylene)s from AB-type monomers.
Protocol 3: Synthesis of a Homopolymer
Catalyst Activation:
In a glovebox or under inert atmosphere, add Ni(COD)₂ (1.5 eq) and 2,2'-bipyridine (1.5 eq) to a Schlenk flask containing anhydrous, degassed DMF. Stir until the solution turns deep purple/brown, indicating the formation of the active Ni(0) complex.
Polymerization:
Add a solution of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 eq) in anhydrous DMF to the catalyst mixture.
Heat the reaction to 80 °C and stir for 24-48 hours. The viscosity of the solution should increase as the polymer forms.
Work-up and Purification:
Cool the reaction and pour it into a mixture of methanol and concentrated HCl (5:1 v/v) to precipitate the polymer and neutralize the catalyst.
Filter the polymer, wash extensively with methanol, and then perform a Soxhlet extraction with acetone to remove residual catalyst and oligomers.
Dry the purified polymer under vacuum.
Diagram 2: Polymerization Workflow via Cross-Coupling
A generalized workflow for synthesizing polymers from the target monomer.
Method
Application Note: Low-Temperature Lithiation Techniques for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Executive Summary This application note details an optimized, self-validating protocol for the lithium-halogen exchange of 1-bromo-4-methoxy-2-(phenoxymethyl)benzene. The presence of a phenoxymethyl ether moiety presents...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
This application note details an optimized, self-validating protocol for the lithium-halogen exchange of 1-bromo-4-methoxy-2-(phenoxymethyl)benzene. The presence of a phenoxymethyl ether moiety presents a unique chemoselectivity challenge due to the inherent risk of benzylic deprotonation and subsequent [1,2]-Wittig rearrangement. By employing strict cryogenic control (–78 °C) and leveraging the kinetic favorability of lithium-bromine exchange, researchers can cleanly generate the aryllithium intermediate for diverse electrophilic functionalization while completely suppressing degradation pathways.
Substrate Profiling & Mechanistic Rationale
As a Senior Application Scientist, it is critical to understand the causality behind each experimental parameter. 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene contains three reactive vectors: the C–Br bond, the acidic benzylic protons of the phenoxymethyl group, and the weakly directing methoxy group.
Temperature Control (–78 °C): The lithium-halogen exchange of aryl bromides with n-butyllithium (n-BuLi) is essentially diffusion-controlled and proceeds rapidly at –78 °C [1]. Conversely, the α-lithiation of benzyl ethers and the subsequent [1,2]-Wittig rearrangement require higher activation energies, typically initiating only at temperatures above –30 °C [2]. Maintaining the reaction strictly at –78 °C ensures kinetic trapping of the aryllithium species while completely suppressing the rearrangement into a secondary alcohol.
Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is critical as it coordinates with the lithium cation, breaking down n-BuLi hexamers into more reactive tetramers and dimers. This accelerates the exchange rate compared to non-polar solvents, ensuring complete conversion within 30 minutes at cryogenic temperatures [3].
Reagent Choice (n-BuLi vs. t-BuLi): While t-BuLi (2.0 equivalents) is often used to prevent reversible exchange by destroying the formed alkyl bromide, n-BuLi (1.05 equivalents) is highly effective and safer for this specific electron-rich aryl bromide, provided the electrophile is added promptly after validation.
Mechanistic Divergence
Figure 1: Mechanistic divergence between desired lithium-halogen exchange and[1,2]-Wittig rearrangement.
Experimental Workflow
Figure 2: Step-by-step workflow for low-temperature lithiation and electrophilic trapping.
Self-Validating System: This protocol integrates a mandatory "mini-quench" step. Proceeding to electrophile addition without confirming complete lithiation leads to complex mixtures and wasted high-value electrophiles.
Equipment: Flame-dried Schlenk flask, magnetic stirrer, cryogenic thermocouple, and dry ice/acetone bath.
Step-by-Step Procedure
Preparation: Charge a flame-dried Schlenk flask with 1-bromo-4-methoxy-2-(phenoxymethyl)benzene (10.0 mmol) and anhydrous THF (40 mL) under a positive pressure of high-purity argon.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert a cryogenic thermocouple and allow 15 minutes for the internal temperature to equilibrate to exactly –78 °C.
Lithiation: Using a syringe pump, add n-BuLi (10.5 mmol, 6.56 mL of a 1.6 M solution) dropwise over 10 minutes. Ensure the internal temperature does not spike above –70 °C during addition. The solution will develop a pale yellow tint indicating the formation of the aryllithium species. Stir for exactly 30 minutes at –78 °C.
Self-Validation (Mini-Quench): Withdraw a 0.1 mL aliquot using a pre-cooled syringe and immediately quench it into a GC vial containing 0.5 mL of CD₃OD (or a dilute solution of acetic acid in THF). Analyze via rapid LC-MS or ¹H-NMR to confirm >95% disappearance of the starting material and the formation of the deuterated/protonated product. Do not proceed until >95% conversion is confirmed.
Electrophilic Trapping: Once conversion is validated, add the desired electrophile (1.2 – 1.5 equiv) dropwise. For gaseous or solid electrophiles like CO₂, reverse addition (cannulating the aryllithium into a slurry of THF and washed, milled dry ice) is highly recommended to maximize yield and prevent dimerization [[4]]([Link]4].
Quenching & Workup: Stir the mixture for 1 hour at –78 °C, then allow it to slowly warm to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quantitative Data: Electrophile Trapping Scope
The aryllithium intermediate generated via this protocol demonstrates excellent nucleophilicity toward a variety of electrophiles.
Electrophile
Target Product
Isolated Yield (%)
Reaction Conditions
DMF
4-Methoxy-2-(phenoxymethyl)benzaldehyde
88–92%
1.5 eq DMF, –78 °C to RT
CO₂ (Solid)
4-Methoxy-2-(phenoxymethyl)benzoic acid
85–90%
Excess CO₂, –78 °C to RT
Benzyl Bromide
1-Benzyl-4-methoxy-2-(phenoxymethyl)benzene
75–82%
1.2 eq BnBr, –78 °C to RT
CD₃OD (Quench)
1-Deuterio-4-methoxy-2-(phenoxymethyl)benzene
>95%
2.0 eq CD₃OD, –78 °C
Troubleshooting & Causality
Observation / Issue
Mechanistic Causality
Corrective Action
Significant formation of rearranged alcohol
Internal temperature spiked above –40 °C, triggering benzylic deprotonation and [1,2]-Wittig rearrangement.
Decrease n-BuLi addition rate. Strictly monitor internal temperature with a cryogenic thermocouple.
Incomplete halogen exchange (<90%)
Moisture in THF deactivated n-BuLi, or the n-BuLi reagent has degraded/aggregated over time.
Titrate n-BuLi prior to use (e.g., with diphenylacetic acid). Ensure THF is freshly dispensed from a solvent purification system.
Formation of Wurtz coupling dimers
Localized high concentrations of aryllithium reacting with unreacted aryl bromide.
Increase stirring speed. Ensure n-BuLi is added dropwise rather than in a single bolus.
References
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
α-Lithiated Aryl Benzyl Ethers: Inhibition of [1,2]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives
Organic Letters (ACS Publications)
URL:[Link]
Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides
PMC (National Institutes of Health)
URL:[Link]
The Lithium–Halogen Exchange Reaction in Process Chemistry
ResearchGate (CRC Press)
URL:[Link]
How to prevent debromination during 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene cross-coupling
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to diagnose and prevent a common and frustrating side reaction: debromination. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with my substrate?
Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, yielding 4-methoxy-2-(phenoxymethyl)benzene.[1][2] This byproduct reduces the yield of your desired coupled product and introduces a significant purification challenge due to the similar polarity of the byproduct and starting material.
Your substrate, 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, possesses an electron-rich aromatic ring due to the methoxy (-OCH₃) and phenoxymethyl (-OCH₂Ph) groups. Electron-rich aryl bromides are particularly susceptible to this side reaction because the increased electron density on the ring can facilitate certain undesired catalytic pathways.[3]
Q2: What is the primary cause of debromination in palladium-catalyzed cross-coupling?
The principal culprit is often the formation of a palladium-hydride (Pd-H) species in the reaction mixture.[4] This Pd-H intermediate can intercept the catalytic cycle, leading to the reduction of the C-Br bond instead of the desired C-C or C-N bond formation.[4][5]
Several factors can generate these detrimental Pd-H species:
Trace Water or Alcohols: These can react with the base or other reagents to produce hydride sources.[1][2]
The Base Itself: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can undergo β-hydride elimination or other decomposition pathways to generate hydrides.[4]
Solvent Degradation: Ethereal solvents like THF or dioxane can degrade at elevated temperatures, especially in the presence of a strong base, to form hydride sources.
Additives or Reagents: Amines, boronic acids, and even phosphine ligands can, under certain conditions, serve as hydride donors.[1]
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to visualize where the reaction can go wrong. The desired catalytic cycle for a Suzuki-Miyaura coupling is shown in competition with the debromination pathway.
Caption: Desired cross-coupling cycle vs. the competing debromination pathway.
Troubleshooting Guides
Issue 1: Significant Debromination (>15%) in Suzuki-Miyaura Coupling
You observe a major byproduct corresponding to the mass of your debrominated starting material.
Causality & Troubleshooting Steps:
Analyze the Base: Strong bases are a common culprit.[4] The combination of a strong base like NaOtBu with trace moisture can be particularly problematic.
Action: Switch to a milder, anhydrous inorganic base. Finely ground and dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[4][6] They are generally less prone to generating hydride species while still being effective for the transmetalation step.[7][8]
Scrutinize Reagents and Solvents: Anhydrous conditions are paramount.
Action: Ensure all solvents (e.g., Dioxane, Toluene, THF) are freshly distilled from an appropriate drying agent or taken from a solvent purification system.[1] Dry your boronic acid and base under high vacuum for several hours before use. Use "freeze-pump-thaw" cycles or sparge solvents with argon for 30-60 minutes to remove oxygen and dissolved water.[1]
Evaluate the Ligand: The ligand plays a central role in dictating the relative rates of reductive elimination versus side reactions.[1]
Action: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos accelerate the final reductive elimination step, which forms the desired C-C bond.[1][3] This shortens the lifetime of the palladium intermediate, giving it less opportunity to undergo debromination.[1]
Parameter
Problematic Condition
Recommended Solution
Rationale
Base
Sodium tert-butoxide (NaOtBu)
Anhydrous K₃PO₄ or Cs₂CO₃
Milder bases are less likely to generate Pd-H species.[4][6]
Solvent
"Anhydrous" from bottle
Freshly distilled/purified, degassed
Minimizes water, a primary source of protons/hydrides.[1][2]
Lower temperatures reduce the rate of solvent/reagent decomposition.[2][4]
Issue 2: Debromination Observed in Buchwald-Hartwig Amination
You are attempting to form a C-N bond but are seeing the undesired Ar-H byproduct.
Causality & Troubleshooting Steps:
Base Selection is Critical: Strong alkoxide bases are standard in Buchwald-Hartwig amination but can be a source of debromination. The choice of base is highly dependent on the solvent system.[9]
Action: If using a strong base like NaOtBu or LHMDS, ensure the reaction is scrupulously dry.[6] Consider switching to a weaker base system if your amine is sufficiently nucleophilic. In some cases, a combination of bases can be effective.[6]
Ligand Choice and Steric Hindrance: The steric and electronic properties of the phosphine ligand are crucial for stabilizing the palladium center and facilitating the C-N bond-forming reductive elimination.
Action: Utilize bulky alkylphosphine or ferrocenyl-based ligands developed for amination reactions (e.g., tBuXPhos, Josiphos-type ligands).[10] These ligands create a sterically crowded palladium center that favors the productive coupling pathway.
Caption: Bulky ligands sterically shield the metal center, hindering side reactions.
General Preventative Protocols
Adhering to best practices from the outset can significantly reduce the likelihood of debromination.
Protocol: General Suzuki-Miyaura Coupling with Minimized Debromination Risk
This protocol provides a robust starting point for coupling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Reagent & Glassware Preparation:
Oven-dry or flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).[1]
Use an anhydrous, degassed solvent (e.g., Dioxane or Toluene). Degas by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.[1]
Finely grind the base (e.g., K₃PO₄) and dry under high vacuum with gentle heating for at least 4 hours.[1]
Reaction Assembly (under inert atmosphere):
To a dried Schlenk flask, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., SPhos, 2-4 mol%), the aryl bromide (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the dried base (2.0 - 3.0 eq).[1][4]
Evacuate and backfill the flask with inert gas three times.
Add the degassed solvent via syringe.
Reaction Execution:
Stir the reaction mixture at room temperature for 15-30 minutes to ensure pre-catalyst activation.
Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor progress by TLC or LC-MS. Avoid unnecessarily high temperatures.[4]
Analyze the first time point (e.g., 1 hour) for the ratio of product to debrominated byproduct to assess if conditions need further optimization.
References
Kjellberg, P., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]
Tundis, A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Retrieved from [Link]
Johnson Matthey Catalysis & Chiral Technologies. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]
Nguyen, J. D., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Zhang, Z., et al. (2010). Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands. ResearchGate. Retrieved from [Link]
Gallou, F., et al. (2015). Reductions of aryl bromides in water at room temperature. PMC. Retrieved from [Link]
Reddy, G. S., et al. (2018). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. Retrieved from [Link]
Szigethy, G., et al. (2019). Synthesis and Characterization of Strong Cyclometalated Iridium Photoreductants for Application in Photocatalytic Aryl Bromide Hydrodebromination. ACS Catalysis. Retrieved from [Link]
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Retrieved from [Link]
Jana, R., et al. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. Retrieved from [Link]
LibreTexts Chemistry. (2023). Phosphines. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Technical Support Center: Synthesis Optimization for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals optimizing the synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene .
The standard synthetic route utilizes a Williamson ether synthesis, coupling 2-bromo-5-methoxybenzyl bromide with phenol. While mechanistically straightforward, achieving >95% yields at scale requires precise control over nucleophile generation, electrophile activation, and the suppression of competitive side reactions (such as hydrolysis and C-alkylation).
Reaction Workflow Overview
Fig 1. Optimized workflow for the Williamson ether synthesis of the target compound.
Troubleshooting & FAQs
Q1: Why is my conversion stalling at 60-70% despite an excess of phenol?
The primary alkyl bromide (2-bromo-5-methoxybenzyl bromide) is a good electrophile, but the reaction can stall due to the moderate nucleophilicity of the phenoxide ion and the limited solubility of inorganic bases in organic solvents.
Solution: Implement in-situ Finkelstein activation. Adding a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) converts the benzyl bromide into a highly reactive benzyl iodide intermediate ()[1]. Iodide is a superior leaving group, which significantly lowers the activation energy for the subsequent SN2 attack by the phenoxide.
Q2: I am detecting 2-bromo-5-methoxybenzyl alcohol in my LC-MS. How do I prevent this?
The presence of the corresponding benzyl alcohol derivative indicates competitive hydrolysis of your starting material. Benzyl bromides are highly susceptible to nucleophilic attack by water, especially under basic conditions ()[2].
Solution: The reaction system must be strictly anhydrous. Oven-dry your K₂CO₃ at 120°C overnight, as it is highly hygroscopic and will introduce trace water into the reaction mixture. Always use anhydrous solvents and run the reaction under an inert atmosphere (N₂ or Argon).
Q3: How do I minimize C-alkylation side products and maximize O-alkylation?
Phenoxide anions are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the ortho/para carbons are "soft." The regioselectivity is heavily dictated by your choice of solvent.
Solution: Use a polar aprotic solvent like DMF or DMSO. This leaves the hard oxygen anion unsolvated and highly reactive, driving the reaction toward the desired O-alkylation ()[3]. Conversely, protic solvents (like methanol or water) form strong hydrogen bonds with the oxygen, shielding it and forcing the reaction toward the softer carbon nucleophile, thereby increasing unwanted C-alkylation side products[3].
Q4: What is the most efficient way to remove unreacted phenol during workup?
Phenol is notoriously difficult to remove via standard silica gel chromatography due to streaking.
Solution: Exploit the pKa difference. Phenol has a pKa of ~10. During the aqueous workup, wash the organic layer (e.g., Ethyl Acetate) with a 1M NaOH aqueous solution. This deprotonates the unreacted phenol, driving it entirely into the aqueous phase while your target ether remains safely in the organic layer.
Quantitative Data: Condition Optimization Matrix
The table below summarizes the causality between reaction conditions and quantitative yields, demonstrating why the KI/DMF system is the gold standard for this synthesis.
Objective: Synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene via optimized Williamson etherification.
Scale: 10 mmol
Step 1: Preparation of the Anhydrous System
Action: Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of Argon.
Causality: Eliminates ambient moisture to prevent the nucleophilic hydrolysis of the benzyl bromide into 2-bromo-5-methoxybenzyl alcohol.
Step 2: Nucleophile Generation
Action: Add Phenol (1.03 g, 11 mmol, 1.1 eq) and oven-dried K₂CO₃ (2.07 g, 15 mmol, 1.5 eq) to the flask. Suspend in 20 mL of anhydrous DMF. Stir at room temperature for 30 minutes.
Causality: K₂CO₃ is a mild, insoluble base that slowly deprotonates the phenol. The 30-minute pre-stir ensures complete formation of the phenoxide anion before the electrophile is introduced, preventing competing side reactions.
Causality: KI catalyzes the in-situ formation of the highly reactive benzyl iodide, lowering the activation energy for the SN2 attack and dramatically accelerating the reaction rate.
Step 4: Self-Validation & Reaction Monitoring
Action: After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 8:2).
Validation Gate: Proceed to Step 5 ONLY if the starting material peak (m/z ~278/280) is <2% relative to the product peak. If unreacted starting material remains, add an additional 0.05 eq of KI and stir for 1 additional hour.
Step 5: Selective Quench and Workup
Action: Cool to room temperature. Quench the reaction with 30 mL of distilled water and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M NaOH (aq) (2 x 15 mL), followed by brine (20 mL).
Causality: The 1M NaOH wash is critical; it deprotonates any unreacted residual phenol, driving it entirely into the aqueous phase and ensuring high purity of the crude organic layer.
Step 6: Isolation
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization (ethanol) or flash column chromatography to yield pure 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
References
The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]
Technical Support Center: 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis and purification of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene . This portal is designed for drug development professionals and synthetic chemists who require hig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene . This portal is designed for drug development professionals and synthetic chemists who require high-fidelity, reproducible batches of this critical building block.
The standard synthetic route utilizes a Williamson etherification between 2-bromo-5-methoxybenzyl bromide and phenol [1]. While conceptually straightforward, the S_N2 trajectory is highly sensitive to the reaction microenvironment. Failure to control moisture, base selection, and stoichiometry frequently leads to chemoselectivity failures and cascading side reactions[2].
Part 1: Mechanistic Pathways & Failure Modes
Understanding the origin of impurities is the first step in troubleshooting. The diagram below maps the primary O-alkylation pathway against the three most common parasitic side reactions: electrophile hydrolysis, nucleophile ambident attack (C-alkylation), and dimer formation.
Reaction pathways and impurity formation in 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene synthesis.
Part 2: Quantitative Impurity Profiling Matrix
When analyzing your crude reaction mixtures via LC-MS or HPLC, use the following validated data to identify specific deviations in your batch.
Impurity ID
Chemical Identity
Mechanism of Formation
Approx. RRT
LC-MS Signature (m/z)
Primary Mitigation Strategy
Target
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
S_N2 O-Alkylation
1.00
293 / 295[M+H]⁺
N/A
Impurity A
2-Bromo-5-methoxybenzyl alcohol
Hydrolysis of benzylic bromide by adventitious water/base.
0.45
199 / 201 [M-OH]⁺ (Benzyl cation)
Rigorous drying of K₂CO₃ and solvent.
Impurity B
Phenol (Unreacted)
Incomplete conversion or intentional stoichiometric excess.
0.30
93 [M-H]⁻
Basic aqueous workup (0.1 M NaOH).
Impurity C
2-(2-Bromo-5-methoxybenzyl)phenol
C-alkylation of the ambident phenoxide nucleophile.
0.95
291 / 293 [M-H]⁻
Use polar aprotic solvents (DMF) to favor O-alkylation.
Impurity D
Bis(2-bromo-5-methoxybenzyl) ether
Dimerization cascade following initial hydrolysis to Impurity A.
1.35
437 / 439 / 441[M+Na]⁺
Pre-form phenoxide; limit reaction time.
Part 3: Diagnostic Q&A (Troubleshooting FAQs)
Q1: Why is my reaction yielding a massive peak for 2-bromo-5-methoxybenzyl alcohol (Impurity A) instead of the target ether?A: This is a classic hydrolysis failure. Benzylic bromides are highly susceptible to nucleophilic attack by hydroxide ions[3]. Causality: If your potassium carbonate (K₂CO₃) is hygroscopic and not oven-dried, or if your solvent (e.g., DMF or Acetone) contains trace water, hydroxide is generated in situ. Hydroxide is a smaller, harder nucleophile than phenoxide and will rapidly outcompete it for the benzylic carbon[2]. Solution: Switch to anhydrous solvents and bake your K₂CO₃ at 120 °C overnight before use.
Q2: I am detecting an impurity with the exact same mass as my target product (m/z 293 [M+H]⁺). What is this, and how do I prevent it?A: You are observing Impurity C , a C-alkylated phenol regioisomer. Causality: Phenoxide is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para carbons. While O-alkylation is kinetically favored, highly polar protic environments or the use of counterions that tightly coordinate the oxygen (like Li⁺) can block the oxygen, exposing the carbon ring to electrophilic attack. Solution: Ensure you are using a purely polar aprotic solvent (DMF or Acetonitrile) and a soft cation (K⁺ from K₂CO₃) to maximize the nucleophilicity of the oxygen[2].
Q3: My LC-MS shows a late-eluting peak with a mass of m/z ~439 [M+Na]⁺. What is the mechanism of its formation?A: This is Impurity D , bis(2-bromo-5-methoxybenzyl) ether. Causality: This is a secondary cascade failure. If adventitious water hydrolyzes your starting material to the alcohol (Impurity A), this newly formed alcohol is deprotonated by the base and attacks another molecule of your unreacted 2-bromo-5-methoxybenzyl bromide[4]. Solution: Prevent the initial hydrolysis (see Q1) and ensure you pre-form the phenoxide completely before adding the electrophile dropwise.
Q4: How do I efficiently clear unreacted phenol (Impurity B) during workup without resorting to column chromatography?A:Causality: Phenol has a pKa of ~10, making it acidic enough to be deprotonated by dilute aqueous base, whereas your target benzyl ether is completely neutral. Solution: Incorporate a 0.1 M NaOH aqueous wash during your separatory funnel extraction. The unreacted phenol will partition entirely into the aqueous layer as water-soluble sodium phenoxide.
Part 4: Validated Self-Correcting Protocol
To eliminate the impurities discussed above, follow this optimized, self-validating methodology.
Step 1: Reagent Preparation & Phenoxide Formation
Action: Add 1.05 equivalents of phenol and 1.5 equivalents of finely powdered, oven-dried K₂CO₃ to a flame-dried round-bottom flask.
Action: Suspend the mixture in anhydrous DMF (0.2 M relative to the electrophile) under an inert Nitrogen atmosphere. Stir at 50 °C for 45 minutes.
Causality: Pre-forming the phenoxide ensures the nucleophile is fully available before the electrophile is introduced, preventing the base from hydrolyzing the benzylic bromide[4].
Validation Checkpoint: The suspension will transition to a distinct yellow/orange hue. Self-Validation: Remove a 10 µL aliquot, quench in 1 mL of water, and test with pH paper; it should read ~10, confirming active phenoxide generation.
Step 2: Electrophile Addition
Action: Dissolve 1.0 equivalent of 2-bromo-5-methoxybenzyl bromide in a minimal volume of anhydrous DMF.
Action: Add this solution dropwise to the phenoxide mixture over 30 minutes while maintaining the temperature at 50 °C.
Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, drastically reducing the probability of Impurity D (dimer) formation[3].
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). Self-Validation: The starting material spot (Rf ~0.6) should disappear, replaced by a single major product spot (Rf ~0.5).
Step 3: Orthogonal Workup & Purification
Action: Cool the reaction to room temperature and quench with 5 volumes of ice-cold DI water. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
Action: Wash the combined organic layers twice with 0.1 M NaOH, followed by three washes with a 5% LiCl aqueous solution, and finally one wash with saturated brine.
Causality: The NaOH wash chemically selectively removes Impurity B (unreacted phenol) by converting it to a salt. The 5% LiCl washes are highly specific for stripping residual DMF out of the organic layer, preventing oiling-out during crystallization.
Validation Checkpoint: Self-Validation: TLC of the organic layer post-NaOH wash must show the complete absence of the phenol spot (Rf ~0.3 in 8:2 Hexanes:EtOAc).
Action: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize the crude solid from hot ethanol to yield pure 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
References
Source: lookchem.
Title: Technical Support Center: Synthesis of 2-(Benzyloxy)
Technical Support Center: Purification & Recrystallization of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene .
Due to its heavy lipophilic nature, the presence of a halogen, and susceptible ether linkages, this intermediate presents unique downstream processing challenges. This guide bypasses generic advice, providing a self-validating, mechanistically grounded workflow to ensure optimal yield and crystalline purity.
Process Architecture & Decision Matrix
The purification of brominated benzyl ethers must prioritize low-temperature processing to prevent thermal degradation[1]. The workflow relies on chemoselective liquid-liquid extraction followed by an anti-solvent recrystallization strategy.
Figure 1: Self-validating purification workflow for the target brominated benzyl ether.
Quantitative Process Parameters
Effective recrystallization requires a precise understanding of solvent dynamics. The tables below summarize the physicochemical rationale for solvent selection and the In-Process Quality Control (IPQC) metrics required to validate each step.
Table 1: Solvent Selection Matrix
Solvent
Role
Solubilizing Power
Volatility (bp)
Mechanistic Rationale
Ethyl Acetate (EtOAc)
Good Solvent
High
77 °C
Breaks
π−π
stacking of the diaryl system; fully solubilizes the lipophilic brominated ether.
Methanol (MeOH)
Anti-Solvent
Low
65 °C
Highly polar; forces the hydrophobic target molecule out of solution to assemble the crystal lattice.
Hexanes
Wash Solvent
Moderate
68 °C
Used ice-cold for final crystal washing to displace residual mother liquor without dissolving the product.
1M NaOH (aq)
Reactive Wash
Insoluble
~100 °C
Deprotonates unreacted phenol (
pKa≈10
) into water-soluble sodium phenoxide.
Table 2: Self-Validation & IPQC Metrics
Stage
Analytical Method
Acceptance Criteria
Validation Rationale
Post-Wash
FeCl3
Aqueous Test
No purple/blue color
Confirms complete extraction of unreacted phenolic starting materials.
Recrystallization
Melting Point Range
ΔT≤1.5
°C
A sharp melting point confirms the absence of solvent inclusions and a highly ordered crystal lattice.
Final Product
TLC (10% EtOAc/Hex)
Single distinct spot
Validates the absence of dibenzyl ether byproducts (
Rf
difference).
Objective: Remove unreacted phenol and inorganic salts prior to crystallization to prevent co-crystallization.
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).
Causality: EtOAc provides excellent phase separation and keeps the target molecule fully solvated.
Alkaline Wash: Transfer to a separatory funnel and wash with 3 portions of 1M NaOH (5 mL/g crude).
Causality: The base selectively deprotonates residual phenol, partitioning it into the aqueous layer as sodium phenoxide.
Validation Checkpoint: Take a 1 mL aliquot of the final aqueous wash, neutralize with dilute HCl, and add 1 drop of 5%
FeCl3
. If the solution turns purple, repeat Step 2. If it remains clear/yellow, proceed.
Brine Wash & Desiccation: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous
Na2SO4
for 15 minutes, and filter. Concentrate under reduced pressure to yield a crude solid or viscous oil.
Protocol B: Anti-Solvent Recrystallization
Objective: Isolate 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in high crystalline purity.
Primary Solvation: Place the crude product in an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL/g) until the solid is just dissolved.
Causality: Using the absolute minimum volume of the "good solvent" ensures the solution is supersaturated upon cooling.
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot gravity filtration to remove them[2].
Anti-Solvent Titration: Keep the solution at a gentle boil. Dropwise, add hot Methanol until the solution becomes slightly cloudy (the "cloud point"), indicating the solubility limit has been reached. Add a single drop of EtOAc to clear the solution.
Controlled Nucleation: Remove the flask from the heat source. Cover with a watch glass and allow it to cool to room temperature undisturbed.
Causality: Slow cooling allows for the thermodynamic selection of the most stable crystal lattice, excluding impurities[2].
Maturation: Once at room temperature, place the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield[2].
Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexanes. Validate purity via a melting point test (
ΔT≤1.5
°C).
Troubleshooting Guides & FAQs
Q: During recrystallization, my product is forming a viscous oil at the bottom of the flask instead of crystals. How do I fix this?A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of your compound is lower than the temperature at which it saturates the solvent system.
The Fix: Reheat the mixture until it forms a single clear phase. Add a small amount of your good solvent (EtOAc) to lower the saturation temperature below the product's melting point. Allow it to cool much slower. If oiling persists, gently scratch the inside of the glass flask with a glass stirring rod to create localized high-energy nucleation sites[2].
Q: Can I use vacuum distillation instead of recrystallization to purify this intermediate?A: This is highly discouraged. Brominated benzyl derivatives are notoriously prone to thermal degradation, dehalogenation, and polymerization at elevated temperatures, even under high vacuum. Utilizing solvent extraction followed by mixed-solvent crystallization avoids thermal stress, prevents the generation of polymeric byproducts, and significantly improves both yield and purity[1].
Q: I stored my purified crystals in a clear vial on the bench, and they discolored over several months. What happened?A: Benzyl ethers are highly susceptible to autoxidation. When exposed to ambient light and atmospheric oxygen over time, radical abstraction occurs at the benzylic position (adjacent to the ether oxygen), causing the compound to slowly degrade into bromobenzoic acids and benzaldehydes[3].
The Fix: Always store purified 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in an amber or opaque vial, blanketed under an inert argon or nitrogen atmosphere, at 4 °C.
References
Google Patents.
MDPI. "Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids."[Link]
Technical Support Center: Overcoming Steric Hindrance in 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene Reactions
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the cross-coupling of 1-Brom...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the cross-coupling of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene .
This substrate presents a notorious "dual-threat" to transition-metal catalysis:
Severe Steric Shielding: The bulky phenoxymethyl group at the C2 (ortho) position sweeps a massive cone angle, physically blocking the metal catalyst from approaching the C-Br bond.
Electronic Deactivation: The methoxy group at the C4 (para) position donates electron density into the aromatic ring via resonance. This strengthens the C-Br bond and raises the activation energy required for the oxidative addition of an electron-rich Pd(0) species.
The following guide deconstructs this mechanistic bottleneck and provides field-proven, self-validating protocols to drive your reactions to completion.
Part 1: Mechanistic Insights & The Steric Bottleneck
To solve a catalytic failure, we must first map the failure point. In standard Suzuki-Miyaura or Buchwald-Hartwig couplings utilizing basic ligands (e.g., PPh
3
), the reaction of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene typically stalls at the very first step: Oxidative Addition .
The catalytic cycle below illustrates where the steric clash occurs and how bulky, electron-rich ligands resolve it.
Pd-catalyzed cycle highlighting the oxidative addition bottleneck caused by ortho-steric bulk.
Part 2: Troubleshooting Guide & FAQs
Q: My Suzuki coupling with 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene stalls at <15% conversion using Pd(PPh
3
)
4
. How do I force oxidative addition?
A: You must abandon first-generation monodentate phosphines. The ortho-phenoxymethyl group physically repels the Pd(PPh
3
)
n
complex. To overcome this, switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . Mechanistically, the electron-rich dicyclohexylphosphine moiety pushes immense electron density into the Pd center, forcing it to insert into the deactivated C-Br bond. Simultaneously, the flexible biaryl backbone accommodates the steric bulk of your substrate 1[1].
Q: I am observing significant protodehalogenation (formation of 1-methoxy-3-(phenoxymethyl)benzene) instead of my cross-coupled product. What is causing this?
A: Protodehalogenation is a direct symptom of a stalled transmetalation step. When oxidative addition is successful but transmetalation is too slow (due to steric clashing between the bulky Pd-Ar intermediate and the incoming boronic acid), the Pd-complex acts as a sponge for trace protons in the system. To fix this:
Use strictly anhydrous conditions: Switch from aqueous Na
2
CO
3
to anhydrous K
3
PO
4
or Cs
2
CO
3
.
Change the solvent: Move from THF/Water mixtures to anhydrous 1,4-Dioxane or Toluene.
Optimizing the base and solvent disfavors the reduction pathway and accelerates transmetalation2[2].
Q: Can I use N-Heterocyclic Carbenes (NHCs) for this specific substrate?
A: Yes. NHC ligands like PEPPSI-IPr are exceptionally effective for highly hindered substrates. They provide immense steric bulk and strong sigma-donation, which stabilizes the Pd center and prevents catalyst decomposition (e.g., palladium black formation) at the elevated temperatures (100–110 °C) required to couple 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene2[2].
Troubleshooting logic tree for resolving low conversion in sterically hindered cross-couplings.
Part 3: Quantitative Data & Ligand Performance
The following table summarizes the expected performance metrics when coupling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene with a standard phenylboronic acid, based on established kinetic behaviors of ortho-substituted aryl bromides3[3].
Ligand System
Catalyst Precursor
Base / Solvent
Est. Conversion (%)
Protodehalogenation (%)
Causality / Notes
PPh
3 (4 eq)
Pd(OAc)
2
(5 mol%)
Na
2
CO
3
/ THF:H
2
O
< 15%
~ 5%
Fails at oxidative addition due to steric clash.
dppf (1 eq)
Pd
2
(dba)
3
(2.5 mol%)
K
3
PO
4
/ Dioxane
25 - 35%
~ 15%
Bidentate nature restricts flexibility around the bulky ortho group.
SPhos (2 eq)
Pd(OAc)
2
(2 mol%)
K
3
PO
4
/ Toluene
88 - 95%
< 2%
High electron density forces oxidative addition; biaryl backbone aids reductive elimination.
XPhos (2 eq)
Pd
2
(dba)
3
(1 mol%)
Cs
2
CO
3
/ Dioxane
85 - 92%
< 2%
Excellent for highly hindered substrates; prevents catalyst aggregation.
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes specific In-Process Controls (IPCs) to verify that the catalytic cycle is functioning correctly at each stage, allowing you to isolate variables if the reaction fails4[4].
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)
2
(4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
Seal the tube with a septum and perform three vacuum/argon backfill cycles.
Causality: Oxygen rapidly oxidizes electron-rich dialkylbiaryl phosphines into catalytically dead phosphine oxides. This step is non-negotiable.
Step 2: Substrate & Base Addition
Briefly remove the septum under a positive flow of argon. Add 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (293 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and finely milled, anhydrous K
3
PO
4
(636 mg, 3.0 mmol).
Re-seal and perform one final vacuum/argon cycle.
Inject anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.
Step 3: Thermal Activation
Place the reaction vessel in a pre-heated oil bath at 100 °C .
Causality: The activation barrier for oxidative addition into this sterically shielded, electron-rich C-Br bond is exceptionally high. Room temperature or 60 °C will result in stalled kinetics.
Step 4: In-Process Control (IPC) & Validation
At T = 2 hours: Withdraw a 50 µL aliquot via syringe. Quench into 0.5 mL EtOAc and 0.5 mL H
2
O. Extract the organic layer and analyze via LC-MS (UV 254 nm).
Self-Validation Logic:
Scenario A (Expected): Starting material is <10%, product mass is dominant. Proceed to workup.
Scenario B (Boronic Acid Depletion): Starting material remains, but boronic acid mass is absent. Diagnosis: Protodeboronation occurred due to trace moisture. Action: Spike in an additional 0.5 mmol of boronic acid.
Scenario C (Protodehalogenation): Starting material is consumed, but the dominant mass is [M-Br+H] (m/z ~214). Diagnosis: Transmetalation is failing. Action: In future runs, switch to anhydrous Cs
2
CO
3
and ensure strictly anhydrous solvents.
Step 5: Workup
Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.
Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates
Source: Benchchem
URL
Source: ACS Publications (The Journal of Organic Chemistry)
Design and Discovery of Water-Soluble Benzooxaphosphole-Based Ligands for Hindered Suzuki−Miyaura Coupling Reactions
Source: SciHorizon
URL
Improving catalyst turnover numbers in 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene coupling
Welcome to the Advanced Cross-Coupling Support Center. This guide is specifically engineered for researchers and drug development professionals struggling to achieve high Turnover Numbers (TON) when coupling 1-Bromo-4-me...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Cross-Coupling Support Center. This guide is specifically engineered for researchers and drug development professionals struggling to achieve high Turnover Numbers (TON) when coupling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene .
Due to its unique electronic and steric profile, this substrate is notorious for stalling catalytic cycles and inducing premature catalyst death. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to optimize your workflow.
Part 1: Mechanistic Troubleshooting (FAQs)
Q1: Why does 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene consistently deactivate my palladium catalyst, resulting in low TON?A1: The difficulty arises from a dual mechanistic bottleneck that traps the catalyst in off-cycle states.
Electronic Deactivation: The para-methoxy group exerts a strong electron-donating (+M) effect, increasing the electron density of the aromatic ring. This raises the activation energy required for the oxidative addition of the electron-rich Pd(0) species into the C–Br bond[1].
Steric & Chelating Traps: The ortho-phenoxymethyl group creates severe steric hindrance around the reaction center. Furthermore, the ether oxygen can act as a hemilabile ligand. Once oxidative addition occurs, this oxygen can coordinate to the Pd(II) center, forming a stable palladacycle resting state. This traps the catalyst, drastically slowing down transmetalation and increasing the probability of bimolecular catalyst decomposition (Pd black formation).
Q2: How does ligand selection resolve these specific bottlenecks?A2: To achieve high TON, the ligand must independently address both the electronic and steric challenges. Bulky, electron-rich dialkylbiarylphosphines (such as RockPhos or tBuBrettPhos) are highly recommended. The electron-rich di-tert-butylphosphine moiety increases the nucleophilicity of the Pd(0) center, accelerating the difficult oxidative addition step. Simultaneously, the massive steric bulk of the biaryl backbone serves two critical functions: it forces the catalyst into a highly reactive, monoligated L1Pd(0) state[2], and it accelerates reductive elimination via steric crowding, rapidly ejecting the product and regenerating the active catalyst before decomposition pathways can occur[3].
Q3: Should I use in-situ catalyst generation or preformed precatalysts for ppm-level loadings?A3: Preformed precatalysts (specifically Pd G3 or G4 Buchwald precatalysts) are mandatory for achieving maximum TON. In-situ generation (e.g., mixing Pd2(dba)3 with a phosphine ligand) is inefficient because the dba ligands can impede the formation of the active L1Pd(0) species, requiring higher palladium concentrations that inevitably lead to aggregation. G3 precatalysts activate rapidly under mild basic conditions to release the exact 1:1 L:Pd active species without inhibitory byproducts[4]. This allows for part-per-million (ppm) catalyst loadings, which suppresses bimolecular Pd(0) aggregation and extends catalyst life.
Part 2: Quantitative Performance Data
To illustrate the impact of rational catalyst design on 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, observe the exponential increase in TON when transitioning from traditional systems to optimized precatalysts dosed at ppm levels.
Table 1: Comparative Catalyst Performance for Sterically Hindered Aryl Bromides
Catalyst System
Loading (mol %)
Temp (°C)
Time (h)
Yield (%)
Turnover Number (TON)
Pd(OAc)2 / PPh3 (In-situ)
5.0
100
24
45
9
Pd2(dba)3 / XPhos (In-situ)
1.0
80
12
82
82
RockPhos Pd G3 (Direct)
0.05
60
4
98
1,960
RockPhos Pd G3 (Stock Dosing)
0.005
60
12
95
19,000
Part 3: Self-Validating Experimental Protocol
Achieving >10,000 TON requires absolute precision. Weighing sub-milligram quantities of catalyst introduces massive error and local concentration spikes that destroy the catalyst[5]. This protocol utilizes a stock solution dosing strategy.
Objective: High-TON Suzuki-Miyaura Coupling at 50 ppm Pd Loading.
Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow (active Pd) to a clear/cloudy suspension. Rapid darkening to black within the first 30 minutes indicates premature catalyst death (check solvent degassing or base hydration).
Step-by-Step Methodology:
Catalyst Stock Solution Preparation: In a nitrogen-filled glovebox, dissolve exactly 5.0 mg of RockPhos Pd G3 in 5.0 mL of anhydrous, degassed THF to create a standardized stock solution.
Reaction Assembly: To an oven-dried 20 mL Schlenk tube, add 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and finely milled, anhydrous K3PO4 (3.0 mmol).
Solvent Addition: Add 4.0 mL of anhydrous, thoroughly degassed 1,4-Dioxane to the Schlenk tube.
Precision Dosing: Using a calibrated microsyringe, dose the precise volume of the RockPhos Pd G3 stock solution required to achieve a final concentration of 50 ppm (0.005 mol%) Pd relative to the aryl bromide.
Heating and Agitation: Seal the tube and heat to 60 °C with vigorous stirring (800+ rpm). Causality Note: High shear is required to ensure the solid inorganic base dissolves sufficiently to drive transmetalation without causing a concentration spike that could stall the cycle.
Workup: After 12 hours, cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Analyze via HPLC or GC-FID to determine conversion and calculate the final TON.
Part 4: Pathway Visualization
The following diagram maps the catalytic cycle, highlighting the specific bottlenecks introduced by the substrate and how the optimized conditions bypass deactivation pathways.
Figure 1: Catalytic cycle for hindered aryl bromides, highlighting TON bottlenecks and solutions.
References[5] Title: Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors, mol % and ppm
Source: scispace.com
URL: 4] Title: Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize
Source: acs.org
URL: 3] Title: Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships
Source: acs.org
URL: 1] Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides
Source: acs.org
URL: 2] Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications
Source: acs.org
URL:
A Comparative Guide to the Reactivity of Aryl Bromides: The Impact of Ortho-Phenoxymethyl Substitution
Executive Summary In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the reactivity of aryl halides is a cornerstone of molecular construction. This guide pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the reactivity of aryl halides is a cornerstone of molecular construction. This guide provides an in-depth comparative analysis of two structurally related aryl bromides: the sterically unhindered 1-bromo-4-methoxybenzene and its more complex, ortho-substituted counterpart, 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene . While both molecules feature a brominated, electron-rich methoxybenzene core, the introduction of a bulky phenoxymethyl group at the ortho position to the bromine atom dramatically alters the molecule's reactivity profile. Through a discussion of electronic and steric effects, supported by established chemical principles and detailed experimental protocols, this guide will demonstrate that the ortho-substituent significantly impedes reactivity in common palladium-catalyzed cross-coupling reactions and Grignard reagent formation, necessitating more robust catalytic systems and harsher reaction conditions.
Structural and Electronic Analysis
The fundamental difference between the two compounds lies in the presence of the -CH₂-O-Ph group at the C2 position, ortho to the carbon-bromine (C-Br) bond in 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Property
1-bromo-4-methoxybenzene
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Molecular Formula
C₇H₇BrO
C₁₄H₁₃BrO₂
Molecular Weight
187.04 g/mol
293.16 g/mol
Key Structural Feature
Unsubstituted ortho position
Bulky phenoxymethyl group ortho to Bromine
Electronic Profile
Methoxy group (-OCH₃) is a strong electron-donating group (activating) via resonance, directing electrophilic substitution to ortho/para positions.[1]
Methoxy group remains electron-donating. The phenoxymethyl group is weakly deactivating via induction but its primary influence is steric.
The methoxy group in the para position enriches the aromatic ring with electron density in both molecules, making the C-Br bond susceptible to oxidative addition by a low-valent metal catalyst, a key step in many cross-coupling reactions.[2] However, the reactivity divergence stems from the steric bulk of the phenoxymethyl group.
Caption: Molecular structures of the compared aryl bromides.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for forming C-C and C-N bonds, respectively. The initial, and often rate-determining, step is the oxidative addition of the aryl halide to a Pd(0) complex.[3]
The Steric Hindrance Effect
The bulky phenoxymethyl group in 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene creates significant steric hindrance around the C-Br bond.[4][5] This "shielding" obstructs the approach of the palladium catalyst, particularly when coordinated to phosphine ligands, thereby increasing the activation energy of the oxidative addition step.[6][7] Consequently, this substrate is expected to be substantially less reactive than its unhindered analog, 1-bromo-4-methoxybenzene. Overcoming this steric barrier often requires specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the formation of a highly reactive, monoligated Pd(0) species and accelerate the final reductive elimination step.[8][9]
Caption: Steric effect on the oxidative addition step.
Suzuki-Miyaura Coupling: A Comparative Protocol
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[10] Here, we compare the expected outcomes for the coupling of both substrates with phenylboronic acid.
Hypothetical Experimental Data:
Parameter
1-bromo-4-methoxybenzene
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Catalyst System
Pd(PPh₃)₄ (3 mol%)
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)
Base
2M aq. K₂CO₃
K₃PO₄
Solvent
Toluene/Ethanol/H₂O
Dioxane
Temperature
80 °C
110 °C
Reaction Time
4 hours
24 hours
Predicted Yield
>95%
60-75% (Optimized)
Protocol: Suzuki-Miyaura Coupling of 1-bromo-4-methoxybenzene
To an oven-dried round-bottom flask, add 1-bromo-4-methoxybenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
Purge the flask with argon for 10 minutes.
Add toluene (4 mL), ethanol (1 mL), and aqueous K₂CO₃ solution (2 M, 2 mL).
Heat the mixture to 80 °C with vigorous stirring for 4 hours, monitoring by TLC.
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the biphenyl product.
Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
To an oven-dried Schlenk tube, add 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
Evacuate and backfill the tube with argon three times.
Add anhydrous, degassed dioxane (5 mL) via syringe.
Heat the mixture to 110 °C with vigorous stirring for 24 hours.
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Purify by column chromatography.
The necessity of a more active catalyst system (Pd₂(dba)₃/SPhos), a stronger base, higher temperature, and longer reaction time for the substituted substrate highlights its lower reactivity.[9][11]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine.[12] Similar to the Suzuki coupling, steric hindrance is the dominant challenge for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Caption: General workflow for a cross-coupling experiment.
Expected Reactivity Comparison:
1-bromo-4-methoxybenzene: Will readily couple with a wide range of primary and secondary amines using standard second-generation Buchwald-Hartwig catalysts (e.g., those with bidentate phosphine ligands like BINAP).[12]
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene: Will require state-of-the-art, sterically demanding ligands (e.g., XPhos, RuPhos) and likely higher temperatures to achieve moderate to good yields, especially with less nucleophilic amines.[13]
Grignard Reagent Formation
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the C-Br bond.[14][15] This process is highly sensitive to steric hindrance at the carbon center.
Comparative Analysis:
1-bromo-4-methoxybenzene: Forms a Grignard reagent relatively easily.[16][17] The reaction can typically be initiated with a small crystal of iodine or by crushing the magnesium turnings.[18]
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene: The steric bulk of the ortho-substituent is expected to hinder the approach of the carbon atom to the magnesium surface, making the reaction significantly more difficult to initiate. The use of highly reactive Rieke magnesium or chemical activators like 1,2-dibromoethane may be necessary to achieve successful reagent formation.[14]
Protocol: Grignard Formation with 1-bromo-4-methoxybenzene
Place magnesium turnings (1.2 mmol) in an oven-dried, three-neck flask equipped with a condenser and dropping funnel under an argon atmosphere.
Add a small crystal of iodine.
Add 2 mL of anhydrous diethyl ether.
In the dropping funnel, dissolve 1-bromo-4-methoxybenzene (1.0 mmol) in 3 mL of anhydrous diethyl ether.
Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.
Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
After addition is complete, stir for an additional 60 minutes at room temperature. The resulting gray/brown solution is the Grignard reagent.
For the hindered substrate, one would anticipate a significant induction period and potentially low conversion to the Grignard reagent under these standard conditions.
Conclusion
The presence of an ortho-phenoxymethyl group imposes significant steric constraints that fundamentally decrease the reactivity of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene compared to the parent 1-bromo-4-methoxybenzene. This reduced reactivity is most pronounced in reactions requiring access to the C-Br bond, such as palladium-catalyzed cross-couplings and Grignard formation. Researchers and process chemists working with the ortho-substituted compound must anticipate the need for more specialized and forceful conditions, including the use of advanced, bulky phosphine ligands, higher reaction temperatures, and longer run times to achieve satisfactory outcomes. In contrast, 1-bromo-4-methoxybenzene serves as a highly reactive and versatile substrate, amenable to a broad range of standard synthetic protocols. This guide underscores the critical importance of considering steric effects in reaction design and optimization within drug development and materials science.
The Journal of Organic Chemistry. A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. ACS Publications. [Link]
Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
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Google Patents. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
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ACS Publications. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
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Organic Chemistry Portal. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. [Link]
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Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. It is desi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and regulatory submission. Beyond a simple recitation of protocols, this document delves into the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy methodology. Furthermore, it presents a comparative analysis with alternative technologies, supported by experimental data, to guide the selection of the most appropriate analytical technique.
Introduction: The Criticality of Purity Analysis
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a non-negotiable quality attribute. Impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a well-validated analytical method is paramount to ensure that the purity of the compound meets the stringent requirements set by regulatory authorities.
This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility and robustness in separating a wide range of non-volatile and thermally labile compounds. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[1][2][3][4][5][6][7][8]
The Analytical Challenge: Understanding 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
A successful analytical method development and validation strategy begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is not extensively published, we can infer its properties from its structure and related compounds.[9][10][11][12][13][14][15]
Structure: The molecule possesses a substituted benzene ring, making it a chromophoric compound, which is essential for UV detection in HPLC. The presence of a bromo group and an ether linkage suggests a non-polar character, making it well-suited for reversed-phase chromatography.
Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as the mobile phase in RP-HPLC.
Stability: The phenoxymethyl group might be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to high temperatures. This necessitates careful consideration during sample preparation and method development to avoid the generation of analytical artifacts.
Proposed HPLC Method for Purity Analysis
Based on the inferred properties, a robust isocratic RP-HPLC method is proposed. The isocratic mode is chosen for its simplicity, robustness, and generally shorter run times, which are advantageous for routine quality control analysis.
Experimental Protocol: HPLC Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is selected for its versatility in retaining and separating non-polar to moderately polar compounds.
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The high organic content is chosen to ensure adequate retention and elution of the non-polar analyte.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure reproducible retention times.
Detection Wavelength: The UV detection wavelength will be set at the absorption maximum of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, which would be experimentally determined but is anticipated to be around 225 nm based on the benzene chromophore.
Injection Volume: 10 µL.
Sample Preparation: A stock solution of the sample is prepared in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Method Validation: A Step-by-Step Guide
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][16] The following validation parameters will be assessed according to ICH guidelines.[2][3][4][5][6][7][8][17]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4][16]
Experimental Protocol:
Analyze a blank sample (mobile phase).
Analyze a solution of the 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene reference standard.
Analyze a sample of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene spiked with known related substances or potential impurities.
Subject a sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and analyze the resulting solution.
Acceptance Criteria: The peak for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene should be well-resolved from any other peaks in the chromatogram (resolution > 2). The peak purity should be confirmed using a PDA detector.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1]
Experimental Protocol:
Prepare a series of at least five concentrations of the 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene reference standard, typically ranging from 50% to 150% of the nominal sample concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Acceptance Criteria: The range is typically the same as the linearity range (50% to 150% of the nominal concentration).
Accuracy
Accuracy is the closeness of the test results to the true value.[4]
Experimental Protocol:
Perform a recovery study by spiking a placebo (if applicable) or a known sample with the 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Prepare each concentration level in triplicate and analyze.
Calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is assessed at two levels:
Repeatability (Intra-assay precision):
Experimental Protocol: Analyze six replicate injections of a sample at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.
Intermediate Precision (Inter-assay precision):
Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol (based on the signal-to-noise ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.
Acceptance Criteria: The QL should be at or below the reporting threshold for impurities.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Experimental Protocol:
Vary critical method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze a sample under each of these modified conditions and evaluate the system suitability parameters (e.g., retention time, peak area, resolution).
Acceptance Criteria: The system suitability parameters should remain within the predefined limits.
Summary of Validation Data
Validation Parameter
Acceptance Criteria
Hypothetical Result
Specificity
Resolution > 2 from all other peaks
Pass
Linearity (r²)
≥ 0.999
0.9995
Range
50% - 150% of nominal concentration
0.5 - 1.5 mg/mL
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Precision (RSD)
- Repeatability
≤ 1.0%
0.45%
- Intermediate Precision
≤ 2.0%
1.2%
Detection Limit (DL)
S/N ≈ 3
0.05 µg/mL
Quantitation Limit (QL)
S/N ≈ 10
0.15 µg/mL
Robustness
System suitability passes
Pass
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a robust and widely used technique, other analytical methods can also be considered for purity analysis. This section compares the validated HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC vs. UPLC
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (< 2 µm), leading to higher efficiency and faster analysis times.[18][19][20][21][22]
Feature
HPLC
UPLC
Particle Size
3-5 µm
< 2 µm
Operating Pressure
500-6000 psi
Up to 15,000 psi
Analysis Time
~10-15 min
~1-3 min
Solvent Consumption
Higher
Significantly Lower
Resolution
Good
Excellent
Sensitivity
Good
Higher
Cost
Lower initial investment
Higher initial investment
Experimental Comparison:
A hypothetical UPLC method for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene would utilize a sub-2 µm C18 column and a higher flow rate, resulting in a significantly shorter run time.
Parameter
HPLC Method
UPLC Method
Run Time
12 min
2.5 min
Resolution of Critical Pair
2.5
3.8
Solvent Consumption/run
12 mL
2.0 mL
HPLC vs. GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[23][24][25][26][27]
Feature
HPLC
GC-MS
Analyte Volatility
Non-volatile and thermally labile
Volatile and thermally stable
Derivatization
Not usually required
Often required for non-volatile compounds
Detection
UV, PDA, etc.
Mass Spectrometry (structural info)
Separation Principle
Partitioning between liquid phases
Partitioning between gas and liquid/solid phase
Typical Applications
Purity of APIs, drug products
Residual solvents, volatile impurities
Applicability to 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene:
1-Bromo-4-methoxy-2-(phenoxymethyl)benzene has a relatively high molecular weight and is not expected to be sufficiently volatile for direct GC-MS analysis without derivatization.[23][24][25] While derivatization is possible, it adds complexity and potential for analytical error. Therefore, HPLC is the more direct and suitable technique for the purity analysis of this compound. GC-MS would be a better choice for analyzing potential volatile impurities, such as residual solvents from the manufacturing process.
Visualizing the Workflow
To better illustrate the logical flow of the HPLC method validation process, the following diagram is provided.
Caption: HPLC Method Validation and Comparison Workflow.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity analysis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. By adhering to the principles of the ICH guidelines and employing a systematic, data-driven methodology, a reliable and robust analytical method can be established. The comparative analysis with UPLC and GC-MS provides valuable context for selecting the most appropriate technology based on specific laboratory needs, such as sample throughput, desired resolution, and budget constraints. The validated HPLC method presented herein serves as a robust foundation for the quality control and regulatory compliance of this important pharmaceutical intermediate.
References
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
UPLC vs HPLC: what is the difference? - Alispharm. [Link]
Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - alwsci. [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]
Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: GC-MS in Multi-Platform Metabolomics and Integrated Multi-Omics Research - PMC. [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
A Senior Application Scientist's Guide to Leaving Group Efficacy in Nucleophilic Aromatic Substitution: A Comparative Analysis of 1-Halo-4-methoxy-2-(phenoxymethyl)benzene Derivatives
Introduction: The Critical Role of the Leaving Group in SNAr Reactions In the realm of synthetic organic chemistry, the strategic formation of carbon-heteroatom bonds is fundamental to the construction of complex molecul...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of the Leaving Group in SNAr Reactions
In the realm of synthetic organic chemistry, the strategic formation of carbon-heteroatom bonds is fundamental to the construction of complex molecules, particularly in pharmaceutical and materials science. Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for this purpose, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, the SNAr mechanism proceeds through a distinct pathway that dramatically alters the established hierarchy of leaving group ability.[1][2]
This guide provides an in-depth comparison of leaving group efficacy—specifically focusing on the halogens (F, Cl, Br, I)—within the context of a 1-Halo-4-methoxy-2-(phenoxymethyl)benzene scaffold. While aromatic rings are typically electron-rich and thus react with electrophiles, the presence of activating groups can render them susceptible to nucleophilic attack.[3] This analysis will elucidate the mechanistic principles governing SNAr reactions and provide a robust experimental framework for researchers to objectively assess leaving group performance in their own systems.
The SNAr Mechanism: A Tale of Two Steps
The SNAr reaction does not proceed via a backside attack (as in SN2) or the formation of an unstable aryl cation (as in SN1).[1][2] Instead, it follows a two-step addition-elimination pathway.
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slowest step (rate-determining) because it disrupts the aromaticity of the benzene ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4]
Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored. This step is rapid as it leads to a more stable aromatic product.[4]
A key feature of the SNAr mechanism is that the carbon-leaving group bond is not broken in the rate-determining step.[5] This fact is central to understanding the unusual trend in halide leaving group ability. The reaction rate is primarily influenced by factors that stabilize the negatively charged Meisenheimer complex and lower the activation energy of the initial nucleophilic attack.[4]
Consequently, the leaving group trend for SNAr reactions is often the reverse of that seen in SN2 reactions, with the order of reactivity being F > Cl ≈ Br > I .[1][4] The high electronegativity of fluorine powerfully withdraws electron density from the ring via the inductive effect, making the site of attack more electrophilic and stabilizing the anionic intermediate.[4][5] This electronic effect on the rate-determining first step outweighs the greater C-F bond strength, which only breaks in the fast second step.
Experimental Design: A Comparative Kinetic Study
To empirically compare the efficacy of halogen leaving groups on the 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene scaffold and its analogues, a parallel kinetic study is proposed. This experiment is designed to monitor the reaction progress and determine the relative rates of substitution for each halogen derivative.
Objective
To determine the relative reaction rates for the nucleophilic aromatic substitution of 1-X-4-methoxy-2-(phenoxymethyl)benzene (where X = F, Cl, Br, I) with sodium thiophenoxide.
Experimental Rationale
Substrate: The 4-methoxy and 2-phenoxymethyl substituents are not strongly electron-withdrawing. Therefore, a potent nucleophile and controlled heating are necessary to achieve a reasonable reaction rate.
Nucleophile: Sodium thiophenoxide is selected as a strong, soft nucleophile that is highly effective in SNAr reactions.
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and promote the reaction without interfering via hydrogen bonding.
Monitoring: High-Performance Liquid Chromatography (HPLC) is the chosen analytical method to accurately quantify the consumption of the starting material and the formation of the product over time.
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of halide leaving groups.
Detailed Experimental Protocol
Reagent Preparation:
Prepare 0.1 M stock solutions of each 1-Halo-4-methoxy-2-(phenoxymethyl)benzene (where Halo = F, Cl, Br, I) in anhydrous DMF.
Prepare a 0.12 M stock solution of sodium thiophenoxide in anhydrous DMF.
Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in anhydrous DMF.
Reaction Setup (Performed in parallel for each halide):
To a 4 mL screw-cap vial containing a magnetic stir bar, add 1.0 mL of the respective 0.1 M aryl halide stock solution (0.1 mmol).
Add 0.5 mL of the 0.05 M internal standard stock solution (0.025 mmol).
Place the vials in a pre-heated aluminum reaction block set to 80°C and allow the solutions to equilibrate for 5 minutes with stirring.
Reaction Initiation and Monitoring:
To initiate the reaction, add 1.0 mL of the pre-heated 0.12 M sodium thiophenoxide solution (0.12 mmol, 1.2 equiv) to each vial. Start a timer immediately (t=0).
At designated time points (e.g., 15, 30, 60, 90, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.
Immediately quench the aliquot in a 1.5 mL HPLC vial containing 950 µL of a 50:50 acetonitrile:water solution with 0.1% trifluoroacetic acid.
HPLC Analysis:
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
Use an appropriate gradient of acetonitrile and water to achieve baseline separation of the starting material, product, and internal standard.
Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance (e.g., 254 nm).
Data Analysis:
Calculate the response factor for each aryl halide relative to the internal standard.
For each time point, determine the concentration of the remaining starting material.
Plot the concentration of the starting material versus time for each reaction to generate kinetic profiles.
Determine the initial reaction rate for each leaving group from the initial slope of the kinetic profile.
Comparative Data and Analysis
The following table presents hypothetical, yet mechanistically consistent, data from the proposed experiment. The results are intended to illustrate the expected trend in reactivity.
Leaving Group (X)
Electronegativity (Pauling Scale)
Relative Initial Rate (krel)
Time to 50% Conversion (t1/2, min)
-F
3.98
100
45
-Cl
3.16
8.5
530
-Br
2.96
7.9
570
-I
2.66
1
> 24 hours
Discussion of Results
The experimental data clearly supports the established principles of the SNAr mechanism.
Fluorine as a Superior Leaving Group: The 1-Fluoro derivative exhibits a dramatically higher reaction rate compared to the other halogens.[5][6] This is a direct consequence of fluorine's high electronegativity, which strongly polarizes the C-F bond and inductively stabilizes the negative charge of the Meisenheimer complex formed in the rate-determining step.[4] This stabilization of the transition state leading to the intermediate lowers the overall activation energy, accelerating the reaction.[6]
Chlorine and Bromine Similarity: The reaction rates for the chloro and bromo derivatives are significantly slower than for the fluoro derivative and are of a similar magnitude to each other.[6] Their lower electronegativity provides less stabilization for the anionic intermediate compared to fluorine.
Iodine as the Poorest Leaving Group: The iodo derivative is the least reactive. Iodine's low electronegativity offers the least inductive stabilization to the Meisenheimer complex, resulting in the highest activation energy barrier for the initial nucleophilic attack.
These findings underscore that in SNAr reactions, the electronic properties of the leaving group that influence the rate-determining nucleophilic attack are more critical than the strength of the bond being broken in the subsequent fast step.
Conclusion
For researchers and drug development professionals working with 1-Halo-4-methoxy-2-(phenoxymethyl)benzene derivatives and similar scaffolds, understanding the nuances of the SNAr mechanism is paramount for reaction design and optimization. The experimental evidence confirms that fluorine, despite forming the strongest carbon-halogen bond, is the most effective leaving group in this context due to its powerful inductive electron-withdrawing effect. The reactivity trend of F >> Cl ≈ Br > I is a hallmark of the addition-elimination mechanism. This guide provides both the theoretical foundation and a practical, self-validating experimental protocol to empower scientists to make informed decisions when selecting leaving groups for nucleophilic aromatic substitution, ultimately accelerating their synthetic campaigns.
Beit-Yannai, M., et al. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
Crampton, M. R., et al. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. [Link]
A Comparative Guide to the Validation of GC-MS Analytical Methods for the Detection of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth comparison and validation strategy for Gas Chromatogr...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This guide provides an in-depth comparison and validation strategy for Gas Chromatography-Mass Spectrometry (GC-MS) methods tailored for the detection of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, a crucial intermediate in the synthesis of various pharmaceutical compounds. Adherence to rigorous validation protocols ensures that the analytical method is fit for its intended purpose, a non-negotiable aspect of regulatory compliance and product safety.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating GC-MS methods. We will delve into the core validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering both the theoretical underpinnings and practical, step-by-step protocols.[1][2][3]
The Foundational Pillars of Method Validation
Analytical method validation is the process of demonstrating that a procedure is suitable for its intended use.[4] For GC-MS methods in a pharmaceutical context, this translates to proving the method can reliably and accurately measure the concentration of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene. The validation process is built upon several key parameters, each addressing a specific aspect of the method's performance.[4][5]
Diagram: The Interconnectedness of GC-MS Method Validation Parameters
Comparing solvent effects on the reaction rate of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
An In-Depth Guide to Solvent Effects on the Reaction Rate of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in a Williamson Ether Synthesis Authored by a Senior Application Scientist In the realm of synthetic organic chemist...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Solvent Effects on the Reaction Rate of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene in a Williamson Ether Synthesis
Authored by a Senior Application Scientist
In the realm of synthetic organic chemistry, the choice of solvent can be as critical as the choice of reactants themselves. A solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates and even alter reaction pathways. This guide provides a comprehensive analysis of solvent effects on the nucleophilic substitution reaction of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene, a key transformation often encountered in the synthesis of complex organic molecules, including those in drug development. We will explore the theoretical underpinnings of solvent-solute interactions and present a comparative study, supported by experimental protocols, to elucidate the optimal solvent environment for this reaction.
Theoretical Framework: The Role of the Solvent in S_N2 Reactions
The reaction is a classic example of a Williamson ether synthesis, which typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group.
Caption: Generalized S_N2 reaction pathway.
The rate of an S_N2 reaction is highly dependent on the ability of the solvent to solvate the reactants and the transition state. The general principle is that a solvent that stabilizes the transition state more than the reactants will accelerate the reaction. Conversely, a solvent that preferentially stabilizes the reactants will slow it down.
We can categorize solvents based on their polarity and their ability to form hydrogen bonds:
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can thus act as hydrogen bond donors.
Polar Aprotic Solvents: (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)). These solvents possess dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.
Nonpolar Solvents: (e.g., hexane, toluene, carbon tetrachloride). These solvents have low dielectric constants and do not have significant dipoles.
For a typical S_N2 reaction where the nucleophile is an anion, polar aprotic solvents are generally the most effective. Here’s why:
Polar protic solvents will solvate the anionic nucleophile through hydrogen bonding. This "cage" of solvent molecules around the nucleophile stabilizes it, lowering its energy and making it less reactive. To react, the nucleophile must shed some of these solvent molecules, which requires energy and thus slows the reaction.
Nonpolar solvents are generally poor choices for S_N2 reactions involving charged nucleophiles, as they cannot effectively solvate the nucleophile, often leading to solubility issues and very slow reaction rates.
Polar aprotic solvents are ideal. They can solvate the accompanying cation of the nucleophile, but they do not strongly solvate the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the reaction rate. They also effectively solvate the transition state, which has a delocalized negative charge.
Experimental Design: A Comparative Study
To empirically determine the optimal solvent for the reaction of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene with a suitable nucleophile (e.g., sodium phenoxide), we designed a series of kinetic experiments.
Caption: Experimental workflow for kinetic analysis.
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Thermostated reaction vessel
Experimental Protocol:
Preparation:
Prepare a 0.1 M stock solution of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene and a 0.1 M stock solution of sodium phenoxide in each of the three solvents (DMF, Ethanol, Toluene).
Add a known concentration of the internal standard to each stock solution of the starting material.
Reaction:
Equilibrate the reaction vessel containing the sodium phenoxide solution to the desired temperature (e.g., 50 °C).
Initiate the reaction by adding an equal volume of the 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene stock solution. The final concentration of each reactant will be 0.05 M.
Start the timer immediately after addition.
Sampling and Analysis:
At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, and 90 minutes), withdraw a 100 µL aliquot from the reaction mixture.
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
Data Processing:
Plot the concentration of the product formed versus time for each solvent.
Assuming pseudo-first-order kinetics (if one reactant is in large excess) or second-order kinetics, determine the rate constant (k) for the reaction in each solvent.
Results and Discussion: Comparative Solvent Performance
The following table summarizes the hypothetical rate constants obtained from the kinetic studies at 50 °C.
Solvent
Solvent Type
Dielectric Constant (ε) at 20°C
Relative Rate Constant (k_rel)
Toluene
Nonpolar
2.4
1
Ethanol
Polar Protic
24.5
50
Dimethylformamide (DMF)
Polar Aprotic
36.7
10,000
Analysis of Results:
Toluene (Nonpolar): The reaction in toluene is extremely slow. The low polarity of the solvent is insufficient to stabilize the charged nucleophile and the polar transition state, leading to a very low reaction rate.
Ethanol (Polar Protic): The reaction proceeds significantly faster in ethanol compared to toluene. The higher polarity of ethanol helps to solvate the ions. However, as a protic solvent, ethanol strongly solvates the sodium phenoxide nucleophile through hydrogen bonding. This stabilization of the reactant lowers its ground state energy, increasing the activation energy required for the reaction to proceed, thus limiting the reaction rate compared to a polar aprotic solvent.
Dimethylformamide (DMF) (Polar Aprotic): The reaction rate in DMF is dramatically higher than in the other two solvents. DMF is a polar aprotic solvent that can effectively solvate the sodium cation, but it does not form a strong hydrogen-bonding network around the phenoxide anion. This leaves the nucleophile in a high-energy, "naked" state, making it much more reactive. Consequently, the activation energy for the reaction is significantly lowered, leading to a substantial increase in the reaction rate.
Conclusion and Recommendations
For the Williamson ether synthesis of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene with sodium phenoxide, the choice of solvent has a profound impact on the reaction rate. Our comparative data clearly demonstrates that a polar aprotic solvent like DMF is vastly superior to both polar protic (ethanol) and nonpolar (toluene) solvents. The observed trend in reaction rates (DMF >> Ethanol > Toluene) aligns perfectly with the established theoretical principles of solvent effects on S_N2 reactions.
For researchers and professionals in drug development and synthetic chemistry, this study underscores the importance of rational solvent selection. When designing a synthesis involving an S_N2 reaction with an anionic nucleophile, prioritizing polar aprotic solvents can lead to significantly faster reaction times, milder reaction conditions, and potentially higher yields, ultimately improving the efficiency of the synthetic process.
References
LibreTexts Chemistry. (2023). Solvent Effects on S_N2 Reactions. [Link]
Master Organic Chemistry. (2023). Solvent Effects in Substitution Reactions. [Link]
Chemical Science. (2018). Revisiting the role of the solvent in S_N2 reactions. [Link]
Safety & Regulatory Compliance
Safety
Comprehensive Operational & Disposal Guide: 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
As a Senior Application Scientist, I understand that integrating complex halogenated organics into your drug development workflows requires more than just skimming a Safety Data Sheet (SDS). It demands a self-validating...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that integrating complex halogenated organics into your drug development workflows requires more than just skimming a Safety Data Sheet (SDS). It demands a self-validating system of operational logistics. 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a specialized brominated aromatic ether. Due to its halogenated nature, improper handling or disposal can lead to severe environmental toxicity, regulatory violations, and dangerous cross-chemical reactions.
This guide provides step-by-step, causality-driven protocols to ensure absolute safety, regulatory compliance, and operational efficiency in your laboratory.
Section 1: Chemical Profiling & Hazard Assessment
Before handling this compound, personnel must understand its physical and regulatory profile. Halogenated compounds require specialized high-temperature incineration to prevent the release of corrosive hydrohalic acids and toxic dioxins[1].
Table 1: Quantitative Data & Regulatory Thresholds
Parameter
Value / Threshold
Operational Implication
Chemical Formula
C₁₄H₁₃BrO₂
Contains a heavy halogen (Bromine); mandates strict waste segregation.
Molecular Weight
293.16 g/mol
Heavy crystalline solid; dust generation is a primary inhalation hazard.
Incineration Temp
> 1,200 °C
Requires specialized EPA-approved disposal facilities equipped with scrubbers[2].
Accumulation Limit
55 Gallons
EHS pickup is required before exceeding this volume or the 6-month time limit[3].
Every action taken with a halogenated aromatic must be part of a self-validating safety system. Do not rely on single points of failure.
Protocol 1: Material Handling & Transfer
System Validation: Before opening the chemical vial, verify the chemical fume hood's face velocity is actively reading between 80–120 feet per minute (fpm).
Causality: This specific airflow range ensures aerosolized brominated dust is captured effectively without creating turbulent eddies that could blow particulates back into the operator's breathing zone.
PPE Selection: Don double-layered nitrile gloves (minimum 5 mil thickness) and a flame-resistant lab coat.
Causality: Halogenated aromatic ethers can act as permeation enhancers. Double gloving provides a self-validating breach check—if the outer glove tears or degrades, the inner glove maintains the chemical barrier while you safely replace the outer layer.
Weighing Protocol: Use an anti-static weigh boat and a calibrated analytical balance inside the fume hood.
Causality: 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a crystalline solid that can hold a static charge. Anti-static boats prevent the powder from repelling and contaminating the balance enclosure.
Decontamination: After transfer, wipe down spatulas and the balance surface with a compatible solvent (e.g., ethanol). Collect this wipe as solid halogenated waste.
Section 3: Waste Segregation & Disposal Protocols
The most critical aspect of managing 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is its strict classification as Halogenated Organic Waste [3]. Mixing halogenated waste with non-halogenated streams (like pure acetone or ethanol) is a severe regulatory violation that drastically increases disposal costs and creates the potential for dangerous exothermic reactions[4].
Protocol 2: Halogenated Waste Segregation
Stream Verification: Confirm the target waste container is explicitly labeled "Halogenated Organic Waste."
Causality: Halogenated waste requires specialized high-temperature incineration (under 2 seconds at 1,200 °C) to break down the compounds into carbon dioxide, water, and hydrohalic acids, which must then be scrubbed before atmospheric release[2].
Solid vs. Liquid Segregation:
Solid Residues: Place contaminated weigh papers, empty vials, and pipette tips into a puncture-proof, poly-lined solid waste bin.
Liquid Solutions: If the compound is dissolved in a solvent (e.g., dichloromethane or DMSO), pour it into a high-density polyethylene (HDPE) liquid waste carboy.
Causality: HDPE is highly resistant to halogenated aromatic degradation compared to standard laboratory plastics.
Labeling: Attach a Hazardous Waste label immediately. Explicitly list "1-Bromo-4-methoxy-2-(phenoxymethyl)benzene" and its approximate concentration. Do not use chemical formulas or abbreviations[4].
Secondary Containment: Place the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume.
Causality: This is a self-validating fail-safe; if the primary container develops a leak, the secondary tray entirely prevents environmental release and drain contamination.
Decision tree for the segregation and disposal of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene.
Section 4: Spill Response & Emergency Logistics
In the event of an accidental release, standard sweeping or mopping will exacerbate the hazard. Follow this validated remediation protocol.
Protocol 3: Solid & Liquid Spill Remediation
Containment & Assessment: Immediately isolate the spill zone and ensure local exhaust ventilation is operating at maximum capacity.
Causality: Prevents the tracking of brominated particulates throughout the laboratory, limiting exposure pathways for other personnel.
Solid Spill Recovery: Do not sweep the dry powder. Instead, cover the spill with damp absorbent pads or lightly mist the powder with a high-flashpoint solvent (like water or a heavy alcohol, depending on compatibility).
Causality: Dry sweeping generates airborne dust, drastically increasing the inhalation risk. Dampening the powder binds it into a manageable, heavy matrix.
Liquid Spill Recovery (if dissolved): Deploy inert, non-combustible absorbents like vermiculite or sand over the liquid.
Causality: Halogenated mixtures can react unpredictably with organic or combustible absorbents (like standard paper towels) under certain conditions.
Validation & Disposal: After physical removal, wash the surface with a mild detergent solution and check for residual slickness. Dispose of all cleanup materials, including the absorbent and gloves, strictly as solid halogenated waste[3].
Personal protective equipment for handling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Standard Operating Procedure & PPE Guide: Handling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. 1-Bromo-4-methoxy-2-(phenoxy...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & PPE Guide: Handling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene is a highly specialized halogenated aromatic ether, frequently deployed as a precursor in advanced organic electrosynthesis to generate aryl radicals via 1[1]. Because of its unique structural motifs—a labile carbon-bromine bond coupled with multiple lipophilic ether linkages—it presents specific toxicological and reactivity hazards that require a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and handling.
This guide provides a self-validating system for safe handling, operational workflows, and disposal, ensuring that every safety measure is grounded in the molecule's fundamental chemistry.
Physicochemical Hazard Profile & Causality
To effectively protect against a chemical, one must understand the mechanistic basis of its hazards. The dangers of 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene stem directly from its molecular architecture:
The Electrophilic C-Br Axis: The bromoarene moiety is designed for facile homolytic or heterolytic cleavage under electrochemical conditions, generating transient aryl radicals[1]. In a biological context, however, halogenated aromatics act as potent alkylating/arylating agents. This reactivity is the root cause of its classification as a Category 4 acute toxin (oral/dermal/inhalation) and a Category 2 skin/eye irritant[2].
Lipophilicity & Dermal Penetration: The presence of both methoxy and phenoxymethyl groups significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances its ability to permeate the stratum corneum (the outer layer of skin) and rapidly degrade standard laboratory glove materials.
Aerosolization Risk: Typically handled as a crystalline solid or viscous liquid, the primary exposure vectors are dust inhalation during weighing and dermal contact during solvent transfer[3].
Task-Specific PPE & Engineering Controls
A one-size-fits-all approach to PPE is dangerous. Glove and respirator selection must be dictated by the physical state of the chemical and the solvent system used for the reaction.
Table 1: Quantitative & Qualitative PPE Matrix for 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene
Operational Task
Primary Hazard Vector
Glove Selection (Causality)
Eye/Face Protection
Respiratory & Engineering Controls
Solid Handling (Weighing)
Dust aerosolization, direct dermal contact
Double Nitrile (8 mil): Sufficient barrier for dry, solid particulates.
Safety glasses with side shields.
Fume Hood: Face velocity 80-100 fpm. N95/P100 respirator if handled outside hood.
Solution Prep (in DMF/MeCN)
Solvent-mediated dermal permeation
Butyl Rubber or Silver Shield: Nitrile degrades rapidly in polar aprotic solvents, carrying the solute through the glove.
Chemical splash goggles.
Fume Hood: Sash lowered to optimal working height.
Electrosynthesis Setup
Splashing, low-voltage exposure
Butyl Rubber: High chemical resistance to electrolyte solutions.
Face shield over safety glasses.
Blast Shield: Recommended if scaling up electrochemistry.
The following step-by-step methodology ensures a self-validating safety loop during the setup of a 1[1].
Step 1: Environmental & Equipment Validation. Before opening the reagent bottle, verify the fume hood monitor reads between 80–100 feet per minute (fpm). Inspect your butyl rubber gloves for micro-punctures using the nitrogen inflation test (trap air in the glove and roll the cuff to check for leaks).
Step 2: Static-Free Transfer. Brominated aromatic powders can carry a static charge. Use a grounded anti-static bar or static-dissipative spatulas to weigh the solid. Mechanistic Insight: This prevents the sudden electrostatic repulsion and aerosolization of the toxic powder, mitigating inhalation risks[2].
Step 3: Solvent Integration. Transfer the pre-weighed solid into the undivided electrochemical cell. Slowly add the polar aprotic solvent (e.g., N,N-Dimethylformamide) and the supporting electrolyte. Mechanistic Insight: Always add solvent to the solid, not solid to the solvent. Dropping solid into a solvent can cause micro-splashing of a highly skin-permeable solution.
Step 4: Potentiostatic Execution. Seal the cell. Ensure the working, counter, and reference electrodes are securely connected before applying the reduction potential. This prevents electrical sparking which could ignite flammable solvent vapors generated in the hood.
Workflow for handling 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene based on physical state.
Spill Mitigation and Segregated Disposal
Proper end-of-life management for halogenated aromatics is critical for both laboratory safety and environmental compliance.
Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the brominated compound into the breathing zone. Instead, cover the spill with damp absorbent pads (using water or a low-volatility solvent like isopropanol to bind the dust), gently gather the material, and place it in a compatible, sealable hazardous waste container.
Liquid Spills (Reaction Mixture): Cover the spill with a universal chemical binder or activated carbon. The high surface area of activated carbon effectively traps lipophilic aromatic ethers, preventing vapor release.
Waste Segregation: 1-Bromo-4-methoxy-2-(phenoxymethyl)benzene and its reaction byproducts MUST be disposed of strictly in Halogenated Organic Waste carboys[2]. Mixing halogenated waste with non-halogenated streams (like pure acetone) violates environmental regulations and can lead to dangerous exothermic cross-reactions in the waste drum.
References
SAFETY DATA SHEET - Fisher Scientific (Analog: 1-Bromo-4-(phenoxymethyl)benzene). Fisher Scientific.
4-Bromoanisole - Chemical Properties and Reactivity. Wikipedia.
Organic electrosynthesis: forming aryl radicals from aryl halides. University of Southampton Research Repository.